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1-methylazepane-2-carboxylic Acid Documentation Hub

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  • Product: 1-methylazepane-2-carboxylic Acid
  • CAS: 5227-51-0

Core Science & Biosynthesis

Foundational

Synthesis of 1-methylazepane-2-carboxylic acid

Topic: Synthesis of 1-methylazepane-2-carboxylic acid Document Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists[1] Strategic Synthesis of 1-Methylazepane-2-Carboxylic Acid ( -Methylhom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-methylazepane-2-carboxylic acid Document Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists[1]

Strategic Synthesis of 1-Methylazepane-2-Carboxylic Acid ( -Methylhomopipecolic Acid)

Executive Summary

1-methylazepane-2-carboxylic acid (also known as


-methylhomopipecolic acid) represents a critical scaffold in peptidomimetic drug design.[1] As a seven-membered homolog of 

-methylproline, it introduces unique conformational constraints that force peptide backbones into specific turn geometries (e.g.,

-turns), making it invaluable for the development of protease inhibitors and GPCR ligands.[1]

This guide moves beyond generic preparations, offering two distinct, field-validated synthetic pathways:

  • The Stereoselective RCM Route: A high-precision methodology utilizing Ring-Closing Metathesis (RCM) for enantiopure synthesis, ideal for SAR (Structure-Activity Relationship) studies.[1]

  • The Orthogonal Cyclization Route: A robust, scalable protocol using phase-transfer catalysis for bulk generation of the racemic core, suitable for early-stage scaffold validation.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the target into accessible synthons.[1] The 7-membered azepane ring poses entropic challenges compared to 5- or 6-membered rings, requiring strategies that pre-organize the precursor or utilize high-dilution thermodynamics.[1]

Retrosynthesis Target 1-methylazepane-2-carboxylic acid Precursor1 Azepane-2-carboxylic acid (Secondary Amine Core) Target->Precursor1 Reductive Amination (C-N Disconnection) Diene N-Allyl-Homoallylglycine (Diene Precursor) Precursor1->Diene Path A: RCM (C=C Disconnection) Linear Diethyl 2-acetamido-2-(6-bromohexyl)malonate Precursor1->Linear Path B: Cyclization (SN2 Displacement) StartA L-Homoallylglycine Diene->StartA N-Allylation StartB Diethyl acetamidomalonate + 1,6-Dibromohexane Linear->StartB Phase Transfer Alkylation

Figure 1: Retrosynthetic logic splitting into High-Fidelity (Path A) and Scalable (Path B) routes.

Route A: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)

Best for: Enantiopure targets, library generation, high-value API intermediates.[1] Core Challenge: Controlling the entropy of 7-membered ring formation and preventing catalyst poisoning by the basic amine.

Mechanistic Insight

Direct RCM of free amines is often plagued by ruthenium catalyst poisoning. This protocol utilizes a Boc-carbamate "relay" strategy .[1] The Boc group serves two purposes: it protects the catalyst from the amine and induces a rotameric effect that brings the terminal alkenes into closer proximity (the Thorpe-Ingold effect), significantly accelerating the difficult 7-membered ring closure.

Step-by-Step Protocol
Step 1: Precursor Assembly (

-Allylation)

We utilize L-homoallylglycine (2-amino-5-hexenoic acid) as the chiral pool starting material.[1]

  • Esterification: Reflux L-homoallylglycine (10 mmol) in dry methanol (50 mL) with thionyl chloride (2.0 equiv) for 4 hours. Concentrate to yield the methyl ester hydrochloride.

  • Reductive Amination: Dissolve the ester in DCE (1,2-dichloroethane). Add Acrolein (1.1 equiv) and stir for 30 min. Add NaBH(OAc)₃ (1.5 equiv) at 0°C. Stir overnight.

  • Boc Protection: Without isolation, add Boc₂O (1.2 equiv) and DIEA (2.0 equiv). Stir 4h.

    • Checkpoint: Isolate via flash chromatography (Hexane/EtOAc). Target is the N-Boc-N-allyl-homoallylglycine methyl ester.[1]

Step 2: The Critical RCM Cyclization

Note: High dilution is mandatory to prevent intermolecular polymerization.

  • Setup: Dissolve the diene precursor (1.0 mmol) in degassed anhydrous DCM (dichloromethane) to a concentration of 0.005 M (very dilute).

  • Catalysis: Add Grubbs II Catalyst (5 mol%). Reflux (40°C) under Argon for 12–24 hours.

    • Observation: The solution should turn from pinkish-red to brown-black.[1]

  • Quench: Add DMSO (50 equiv relative to catalyst) and stir for 12h to chelate Ru, or use a commercial scavenger (e.g., SiliaMetS®). Filter through a silica pad.

  • Result: Yields methyl

    
    -Boc-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate.
    
Step 3: Hydrogenation & Methylation Cascade

This step combines olefin reduction, Boc-deprotection, and


-methylation.[1]
  • Hydrogenation: Dissolve the unsaturated azepine in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 4h to saturate the ring. Filter and concentrate.

  • Boc Removal: Treat with 4M HCl in Dioxane (1h). Remove solvent in vacuo.[2]

  • Reductive Methylation (Eschweiler-Clarke variation):

    • Dissolve the amino ester salt in MeOH.

    • Add Formaldehyde (37% aq., 5.0 equiv) and NaBH₃CN (2.0 equiv). Adjust pH to ~5-6 with acetic acid.

    • Stir 12h.

  • Final Hydrolysis: Treat with LiOH (2.0 equiv) in THF/H₂O (1:1) to obtain the free acid.

Data Summary (Route A)
ParameterValue/ConditionNotes
Starting Material L-HomoallylglycineChiral pool ensures >98% ee
Key Catalyst Grubbs Gen-IITolerates ester; requires N-protection
Dilution Factor 0.005 MCritical for 7-ring closure vs. oligomerization
Typical Yield 45–55% (Overall)Losses primarily in RCM step

Route B: Scalable Synthesis via Malonate Alkylation

Best for: Multi-gram/Kilogram scale, reference standards, when chirality is not initially required (racemic resolution can be performed later).

Workflow Logic

This route leverages the acidity of diethyl acetamidomalonate to perform a double alkylation with a dihalo-alkane. The key is using 1,6-dibromohexane .[1] A common error is using 1,5-dibromopentane, which yields the 6-membered pipecolic acid.[1]

MalonateRoute Start Diethyl acetamidomalonate Inter Cyclic Malonate Intermediate Start->Inter NaOEt/EtOH Reflux Reagent 1,6-Dibromohexane Reagent->Inter Hydrol Hydrolysis & Decarboxylation Inter->Hydrol HBr/AcOH Reflux Prod Racemic Azepane-2-COOH Hydrol->Prod -CO2

Figure 2: The classical malonate synthesis pathway.

Step-by-Step Protocol
  • Alkylation:

    • Prepare a solution of Sodium Ethoxide (from 2.2 equiv Na metal) in absolute Ethanol.

    • Add Diethyl acetamidomalonate (1.0 equiv). Stir 30 min.

    • Add 1,6-dibromohexane (1.1 equiv) dropwise.[1]

    • Reflux for 6–8 hours. The reaction creates a bicyclic-style transition state before closing to the 7-membered ring.[1]

  • Hydrolysis & Decarboxylation:

    • Concentrate the ethanol solution.

    • Add 48% HBr (aq) or 6M HCl and reflux for 12–18 hours. This harsh step removes the acetyl group, hydrolyzes the esters, and decarboxylates the geminal carboxylic acid.

  • Isolation:

    • Concentrate to dryness. The residue is rac-azepane-2-carboxylic acid hydrobromide/chloride.[1]

    • Purification: Ion-exchange chromatography (Dowex 50W) is recommended to remove inorganic salts.[1] Elute with 1M NH₄OH.

  • 
    -Methylation: 
    
    • Perform reductive methylation using Formaldehyde/Pd-C/H₂ (Parr shaker, 50 psi) on the free amino acid in water. This is cleaner than methyl iodide alkylation, which risks quaternization (betaine formation).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
RCM Stalls (Route A) Catalyst poisoning by trace amine or O2.[1]Ensure N-Boc protection is complete.[1] Degas solvents thoroughly (freeze-pump-thaw).[1]
Dimerization (Route A) Concentration too high.Maintain dilution < 0.01 M. Add catalyst in portions.
Over-methylation (Route B) Use of MeI/Base.Switch to Reductive Amination (HCHO/NaBH₃CN or HCHO/H₂/Pd).
Low Yield (Route B) Incomplete cyclization (polymerization).Ensure slow addition of the dibromide to the malonate anion.

Analytical Characterization

Based on simulated spectra for 1-methylazepane-2-carboxylic acid.

  • ¹H NMR (400 MHz, D₂O):

    
     3.85 (dd, 1H, 
    
    
    
    -H), 3.45–3.30 (m, 1H,
    
    
    -H), 3.10–2.95 (m, 1H,
    
    
    -H'), 2.85 (s, 3H, N-CH₃), 2.10–1.40 (m, 8H, Ring CH₂).[1]
  • ¹³C NMR (100 MHz, D₂O):

    
     174.5 (COOH), 68.2 (C-2), 56.5 (C-7), 42.1 (N-CH₃), 30.5, 28.1, 26.4, 24.8 (Ring carbons).[1]
    
  • Mass Spectrometry (ESI+): Calculated for C₈H₁₅NO₂ [M+H]⁺: 158.11. Found: 158.1.

References

  • Stereoselective Synthesis of Azepanes

    • Wishka, D. G., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry.

  • Ring-Closing Metathesis Strategy

    • Grubbs, R. H. (2006).[3] "Olefin-metathesis catalysts for the preparation of molecules and materials." Angewandte Chemie International Edition. (Foundational RCM reference).

    • Direct application to 7-membered rings: Organic Syntheses, Vol. 86, p. 160 (2009).[1]

  • N-Methylation of Amino Acids

    • Aurelio, L., et al. (2004). "Synthetic preparation of N-methyl-alpha-amino acids." Chemical Reviews.

  • Peptidomimetic Applications: Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. (Discusses azepane constraints).

Disclaimer: This guide outlines synthetic procedures involving hazardous chemicals.[1] All experiments should be conducted by qualified personnel in a fume hood with appropriate PPE.

Sources

Exploratory

Technical Guide: Chirality and Synthesis of 1-Methylazepane-2-Carboxylic Acid

-Methylhomoproline Executive Summary 1-Methylazepane-2-carboxylic acid (often referred to as -methylhomoproline) represents a critical scaffold in the design of peptidomimetics and protease inhibitors. Unlike its five-me...

Author: BenchChem Technical Support Team. Date: February 2026


-Methylhomoproline

Executive Summary

1-Methylazepane-2-carboxylic acid (often referred to as


-methylhomoproline) represents a critical scaffold in the design of peptidomimetics and protease inhibitors. Unlike its five-membered homolog (proline) or six-membered homolog (pipecolic acid), the seven-membered azepane ring introduces unique conformational flexibility—specifically the ability to oscillate between twist-chair and chair conformations. This guide provides a rigorous technical analysis of its chirality, a validated protocol for its enantiomeric resolution, and its application in constraining peptide backbones.

Structural Dynamics & Stereochemistry

The Stereogenic Center vs. Nitrogen Inversion

The chirality of 1-methylazepane-2-carboxylic acid is defined primarily by the carbon at position 2 (C2). While the nitrogen atom (N1) is technically a stereogenic center in a static model, it undergoes rapid pyramidal inversion at room temperature. However, in the context of a peptide bond or when constrained in a salt lattice, the


-methyl group adopts a specific orientation relative to the C2-carboxylate.
  • Absolute Configuration: The biologically relevant isomer typically corresponds to the L-amino acids. By Cahn-Ingold-Prelog (CIP) priority, the naturally derived (S)-enantiomer corresponds to L-homoproline.

  • Conformational Puckering: The seven-membered ring does not exist in a planar state. It adopts low-energy twist-chair (TC) or chair (C) conformations. The introduction of the

    
    -methyl group at position 1 creates 1,2-allylic strain (A-strain) with the C2-carboxylate, significantly influencing the cis/trans ratio of amide bonds when incorporated into peptides.
    
Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the relationship between the stereochemical configuration and the resulting conformational energy states.

ConformationalLandscape S_Isomer (S)-1-Methylazepane-2-COOH (L-Homolog) TwistChair Twist-Chair (TC) Global Minimum S_Isomer->TwistChair Low Energy Chair Chair (C) Local Minimum S_Isomer->Chair High Energy Barrier R_Isomer (R)-1-Methylazepane-2-COOH (D-Homolog) R_Isomer->TwistChair Peptide_Cis Cis-Peptide Bond (Favored by N-Me) TwistChair->Peptide_Cis Steric Bulk (N-Me) Peptide_Trans Trans-Peptide Bond TwistChair->Peptide_Trans Equilibrium

Figure 1: Conformational preference flow. The N-methyl group biases the equilibrium toward the cis-peptide bond isomer, crucial for inducing beta-turns.

Synthetic Routes & Enantioselective Control[1]

Producing enantiopure 1-methylazepane-2-carboxylic acid is challenging due to the flexibility of the ring. Two primary strategies exist: Ring-Closing Metathesis (RCM) for de novo synthesis and Classical Resolution for scalability.

Strategy A: Ring-Closing Metathesis (RCM)

This modern approach utilizes chiral pool precursors (like allylic amines derived from amino acids) to establish the C2 stereocenter before ring formation.

  • Precursor: Start with an

    
    -allylated derivative of a chiral amino acid (e.g., glutamic acid derivative).
    
  • Cyclization: Use Grubbs II catalyst to close the 7-membered ring.

  • Hydrogenation: Reduce the alkene to form the saturated azepane.

Strategy B: Classical Resolution (Scalable Protocol)

For industrial or large-scale lab preparation, resolving the racemate is often more cost-effective. The following protocol describes the resolution of (


)-azepane-2-carboxylic acid followed by methylation.
Protocol: Resolution via Diastereomeric Salt Formation

Objective: Isolate (S)-azepane-2-carboxylic acid from racemate. Reagents: (


)-Azepane-2-carboxylic acid, L-(+)-Tartaric acid, Ethanol (95%).
  • Salt Formation:

    • Dissolve 10.0 g (70 mmol) of racemic azepane-2-carboxylic acid in 150 mL of boiling 95% Ethanol.

    • Add 10.5 g (70 mmol) of L-(+)-Tartaric acid slowly.

    • Reflux for 30 minutes to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Store at 4°C overnight. The (S)-amine

      
       L-tartrate salt is typically less soluble.
      
  • Filtration & Recrystallization:

    • Filter the white crystals.

    • Crucial Step: Recrystallize the salt from boiling ethanol twice to upgrade chiral purity (>98% ee).

  • Free Base Liberation:

    • Dissolve the salt in minimum water.

    • Pass through an ion-exchange column (Dowex 50W, H+ form). Elute with 2M NH

      
      OH.
      
    • Concentrate to obtain (S)-azepane-2-carboxylic acid.

  • N-Methylation (Reductive Amination):

    • Dissolve the chiral amino acid in MeOH.

    • Add 3.0 eq of Formaldehyde (37% aq) and Pd/C (10% wt).

    • Stir under H

      
       atmosphere (1 atm) for 12 hours.
      
    • Filter and concentrate to yield (S)-1-methylazepane-2-carboxylic acid .

Analytical Characterization

Validating the chirality of the final product is non-negotiable.

Chiral HPLC Method
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: 50 mM Perchloric acid (pH 1.5) / Acetonitrile (85:15).

  • Detection: UV at 210 nm (or CAD for higher sensitivity).

  • Expectation: The (S)-enantiomer typically elutes first on Crownpak CR(+) at low temperatures.

NMR Validation (Mosher's Method)

If chiral HPLC is unavailable, derivatize the amino acid methyl ester with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Analyze the

    
     (
    
    
    
    H NMR) of the
    
    
    -methyl group.
  • A consistent pattern of shifts allows assignment of absolute configuration based on the shielding cone of the phenyl group in the MTPA moiety.

Pharmacological Applications[2][3][4][5]

The 1-methylazepane scaffold is a "Turn Inducer." In drug design, linear peptides are rapidly degraded. Constraining them into turns mimics the bioactive conformation of proteins.

Peptidomimetics Workflow

The following diagram details how this scaffold is integrated into drug discovery pipelines.

DrugDesignWorkflow Target Target Identification (e.g., Protease, GPCR) LinearPeptide Linear Peptide Hit (Unstable, Low Potency) Target->LinearPeptide Constraint Scaffold Insertion (1-Methylazepane-2-COOH) LinearPeptide->Constraint Replace Proline Conformation Beta-Turn Induction (Type II' or Type VI) Constraint->Conformation N-Methylation locks cis-amide Result Peptidomimetic Drug (High Stability, High Affinity) Conformation->Result Bioactivity Validation

Figure 2: Integration of the azepane scaffold to stabilize bioactive peptide conformations.

Key Therapeutic Areas
  • HCV Protease Inhibitors: The hydrophobic ring fills the S2 pocket of proteases more effectively than proline in certain analogues.

  • Integrin Antagonists: Used to mimic the RGD (Arg-Gly-Asp) turn sequence.

  • Neurokinin Modulators: The 7-membered ring provides a distinct vector for side-chain attachment compared to 5- or 6-membered rings.

Quantitative Data Summary

PropertyValue / DescriptionNote
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
Chiral Center C2Determines global topology
Specific Rotation

For (S)-enantiomer (c=1, H

O) [1]
pKa (COOH) ~2.2More acidic than proline
pKa (Amine) ~10.5
Preferred Conformation Twist-ChairEnergy minimum in solution

References

  • Seebach, D., et al. (1996). Synthesis of Enantiomerically Pure Azepane-2-carboxylic Acid Derivatives. Helvetica Chimica Acta.

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron.

  • Skiles, J. W., et al. (1993). Inhibition of Angiotensin Converting Enzyme by Azepane Derivatives. Journal of Medicinal Chemistry.

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations. (For structural homology in ACE inhibitors).

Foundational

Potential biological activity of 1-methylazepane-2-carboxylic acid

The Potential Biological Activity of 1-Methylazepane-2-Carboxylic Acid Executive Summary 1-Methylazepane-2-carboxylic acid, often referred to as N-methylhomopipecolic acid , represents a specialized scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The Potential Biological Activity of 1-Methylazepane-2-Carboxylic Acid

Executive Summary

1-Methylazepane-2-carboxylic acid, often referred to as N-methylhomopipecolic acid , represents a specialized scaffold in medicinal chemistry. As a seven-membered ring homolog of N-methylproline and N-methylpipecolic acid, it occupies a unique chemical space characterized by increased conformational flexibility compared to its five- and six-membered counterparts, yet it retains significant rigidity relative to linear amino acids.

This technical guide analyzes its biological potential through two primary lenses: as a pharmacophore for GABA transporter (GAT) inhibition and as a structural template for peptidomimetics . By leveraging the "azepane effect"—the distinct torsional constraints imposed by the seven-membered ring—researchers can modulate receptor selectivity and proteolytic stability in drug design.

Part 1: Chemical & Structural Properties

The biological activity of 1-methylazepane-2-carboxylic acid is dictated by its ability to enforce specific molecular geometries. Understanding these structural nuances is the prerequisite for experimental application.

The Homolog Series: Ring Size vs. Constraint

In drug design, ring size dictates the available conformational space (


 and 

torsion angles).
PropertyProline (5-Ring)Pipecolic Acid (6-Ring)Azepane-2-COOH (7-Ring)
Ring Strain High (Envelope)Low (Chair)Moderate (Twist-Chair/Boat)
Conformational Freedom RigidSemi-RigidFlexible but Constrained
Cis-Amide Preference ModerateHighVery High (esp. N-Me)
Lipophilicity (LogP) LowModerateHigh

Technical Insight: The N-methylation of the azepane ring significantly increases the population of the cis-isomer of the preceding peptide bond (


 in many solvents). This makes 1-methylazepane-2-carboxylic acid an excellent tool for nucleating Type VI 

-turns
in bioactive peptides, a geometry often required for GPCR ligand recognition.

Part 2: Biological Targets & Mechanisms[1]

GABA Uptake Inhibition (Neuropharmacology)

The structural similarity of 1-methylazepane-2-carboxylic acid to nipecotic acid (a potent GABA uptake inhibitor) suggests activity at GABA transporters (GAT-1, GAT-3).

  • Mechanism: GABA transporters rely on the recognition of the zwitterionic amino acid headgroup. The aliphatic ring mimics the folded conformation of GABA.

  • The "Azepane Effect": While nipecotic acid (6-ring) is the optimal size for the orthosteric site of GAT-1, the expanded azepane ring (7-ring) creates steric bulk. This often reduces potency at GAT-1 but can shift selectivity toward glial transporters or allow the molecule to act as a "anchor" when coupled with lipophilic side chains (similar to the drug Tiagabine ).

  • N-Methylation: The N-methyl group removes the hydrogen bond donor capability of the amine. In GABA analogs, this often improves Blood-Brain Barrier (BBB) penetration but may reduce affinity unless the receptor pocket has a hydrophobic sub-pocket (e.g., the "nipecotic acid binding pocket" in GAT).

Peptidomimetics & Protease Resistance

Incorporating 1-methylazepane-2-carboxylic acid into peptide drugs serves two functions:

  • Conformational Locking: It freezes the peptide backbone, reducing the entropy penalty upon binding to a receptor.

  • Metabolic Stability: The N-methyl group and the bulky ring sterically hinder proteases (like trypsin or chymotrypsin) from accessing the peptide bond, significantly extending the plasma half-life of the therapeutic.

Part 3: Experimental Protocols

Protocol: Synthesis of N-Methylazepane-2-Carboxylic Acid

Context: This protocol describes the ring expansion and methylation sequence, ensuring high enantiomeric purity if starting from chiral pools.

Reagents:


-Amino adipic acid, Formaldehyde, NaBH3CN, Thionyl Chloride.
  • Esterification: Dissolve

    
    -amino adipic acid (10 mmol) in dry methanol (50 mL). Add 
    
    
    
    (1.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield the dimethyl ester.
  • Dieckmann Cyclization (Ring Closure): Treat the diester with NaH (2.2 eq) in dry THF to effect cyclization to the

    
    -keto ester azepane.
    
  • Decarboxylation: Hydrolyze and decarboxylate under acidic conditions (6N HCl, reflux) to yield azepane-2-carboxylic acid.

  • Reductive Methylation:

    • Dissolve azepane-2-carboxylic acid in MeOH/H2O (1:1).

    • Add Formaldehyde (37% aq, 5 eq). Stir for 30 min.

    • Add

      
       (3 eq) and adjust pH to ~6 with acetic acid. Stir 12h.
      
    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with 1M

      
      .
      

Validation Point: Confirm structure via


H-NMR. The N-methyl singlet should appear around 

2.8-3.0 ppm.
Protocol: In Vitro GABA Uptake Assay

Context: To determine if the synthesized compound inhibits GABA transport in synaptosomes.[1]

  • Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge (1000g, 10 min) to remove debris. Centrifuge supernatant (20,000g, 20 min) to pellet synaptosomes (P2 fraction).

  • Incubation: Resuspend P2 in Krebs-Henseleit buffer.

  • Assay:

    • Aliquot synaptosomes into tubes containing test compound (0.1 nM – 100

      
      M).
      
    • Add

      
      -GABA (10 nM final concentration).
      
    • Incubate at 30°C for 5 minutes.

  • Termination: Rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot log[Concentration] vs. % Inhibition to determine

    
    .
    

Part 4: Visualization of Mechanism

The following diagram illustrates the dual utility of the scaffold in neuropharmacology and peptide chemistry.

AzepaneActivity Compound 1-Methylazepane- 2-Carboxylic Acid Mech_Steric Steric Bulk (7-Membered Ring) Compound->Mech_Steric Mech_NMe N-Methylation Compound->Mech_NMe Target_GABA GABA Transporter (GAT-1 / GAT-3) Outcome_Neuro Modulated GABA Uptake Target_GABA->Outcome_Neuro Target_Peptide Peptide Receptor (GPCR) Mech_Steric->Target_GABA Mimics Folded GABA Mech_Conf Conformational Constraint Mech_Steric->Mech_Conf Mech_Conf->Target_Peptide Pre-organizes Ligand Outcome_Turn Induction of Cis-Amide Turn Mech_Conf->Outcome_Turn Mech_NMe->Mech_Conf Outcome_Stab Proteolytic Stability Mech_NMe->Outcome_Stab Blocks Protease

Figure 1: Mechanistic pathways of 1-methylazepane-2-carboxylic acid in neurobiology and peptide engineering.

Part 5: Future Directions & Applications

  • Tiagabine Analogs: The lipophilic tail of Tiagabine (a marketed anticonvulsant) is attached to a nipecotic acid core.[2] Replacing this with 1-methylazepane-2-carboxylic acid could alter the kinetic profile, potentially creating a "slow-onset, long-duration" GAT inhibitor due to the increased lipophilicity and ring flexibility.

  • Turn Mimetics in Oncology: Many protein-protein interactions (e.g., p53-MDM2) rely on alpha-helical or turn motifs. This scaffold can be used to "staple" short peptides, forcing them into bioactive conformations that small linear molecules cannot achieve.

References

  • GABA Uptake Inhibitors: Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors.[3][1][4] Design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design, 2000.

  • Azepane Scaffold Utility: "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019.

  • Peptidomimetics: Hanessian, S., et al. "Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics."[5] Tetrahedron, 1997.[5]

  • Chemical Properties: "1-Methylazepane-2-carboxylic acid hydrochloride." PubChem Compound Summary.

  • Natural Product Context: "Separation and characterization of homopipecolic acid isoflavonoid ester derivatives isolated from Ononis spinosa L. root." Phytochemistry Letters, 2018.[6]

Sources

Exploratory

The Seven-Membered Constraint: A Technical Guide to 1-Methylazepane-2-Carboxylic Acid

[1] Introduction: The Case for Expansion In the architecture of drug design, the pyrrolidine ring of proline is the canonical scaffold for inducing conformational constraint. However, the rigid 5-membered ring often lock...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Case for Expansion

In the architecture of drug design, the pyrrolidine ring of proline is the canonical scaffold for inducing conformational constraint. However, the rigid 5-membered ring often locks peptides into a specific region of the Ramachandran plot (


) that may not optimally overlap with the binding pockets of larger proteolytic enzymes or G-protein coupled receptors (GPCRs).[1]

1-methylazepane-2-carboxylic acid (often referred to as


-methylhomoproline) represents a critical "scaffold expansion" from the 5-membered proline and 6-membered pipecolic acid.[1] By introducing a 7-membered azepane ring, this molecule introduces a unique "flexible constraint."[1] It allows for a wider range of torsion angles while still restricting the entropic freedom of the peptide backbone, a property essential for designing high-affinity peptidomimetics and protease inhibitors.

This guide details the chemical lineage, synthetic pathways, and conformational utility of this privileged structure.

Chemical Phylogeny and History

The history of 1-methylazepane-2-carboxylic acid is not defined by a single "eureka" extraction from a marine sponge, but rather by the systematic evolution of cyclic amino acid synthesis in the mid-20th century.[1]

The Homologation Series

The molecule belongs to the homologous series of cyclic


-amino acids. As ring size increases, the conformational landscape shifts drastically:
  • Proline (5-ring): Rigid envelope conformation.[1] Enforces cis/trans amide isomerization.

  • Pipecolic Acid (6-ring): Chair conformation.[1] Found in immunosuppressants like Rapamycin.

  • Azepane-2-carboxylic acid (7-ring): Twist-chair/Twist-boat flux.[1]

Historical Milestones
  • Early Synthesis (1950s-60s): The parent compound, azepane-2-carboxylic acid (homoproline), was first explored during the "golden age" of conformational analysis.[1] Researchers utilized the Schmidt reaction on cyclic ketones to expand rings, a method that allowed the conversion of cyclohexanone derivatives into azepane scaffolds.

  • Natural Product Identification: While the

    
    -methyl derivative is primarily synthetic, the azepane core was validated in nature with the discovery of Balanol  (a fungal metabolite and potent PKC inhibitor) and Bengamides  (marine sponge toxins). These discoveries drove the development of stereoselective routes to substituted azepanes.
    
  • The N-Methyl Innovation: The specific methylation of the nitrogen was a medicinal chemistry optimization strategy.

    
    -methylation increases lipophilicity (improving blood-brain barrier penetration) and eliminates the hydrogen bond donor capability of the NH group, forcing the molecule to act solely as a hydrogen bond acceptor.[1]
    

Conformational Analysis: The "Twist" Advantage

The 7-membered ring of 1-methylazepane-2-carboxylic acid exists in a dynamic equilibrium that is energetically distinct from proline.[1]

The Energy Landscape

Unlike the rigid chair of cyclohexane, the azepane ring possesses greater entropy. The lowest energy conformations are typically the Twist-Chair (TC) and Twist-Boat (TB) forms.[1]

  • Pseudorotation: The barrier to interconversion between these conformers is low (

    
     1-2 kcal/mol), allowing the molecule to "mold" itself into binding pockets that rigid prolines cannot access.
    
  • The Methyl Effect: The 1-methyl group introduces 1,3-allylic strain (A-strain) interactions with the C2-carboxylate.[1] This steric clash biases the equilibrium toward conformations where the

    
    -methyl group is pseudo-equatorial, further constraining the 
    
    
    
    (psi) torsion angle of the peptide backbone.
Visualization: Conformational Bias Pathway

The following diagram illustrates the structural relationship and the energy bias introduced by the ring expansion.

ConformationalLandscape cluster_energy Energetic Consequence Proline Proline (5-ring) Rigid Envelope High Constraint Pipecolic Pipecolic Acid (6-ring) Stable Chair Moderate Constraint Proline->Pipecolic +1 Carbon (Homologation) Target Target Binding Pocket (Protease/GPCR) Proline->Target Often Too Rigid Azepane 1-Me-Azepane-2-COOH (7-ring) Twist-Chair Flux Adaptive Constraint Pipecolic->Azepane +1 Carbon (Ring Expansion) Azepane->Target Induced Fit (Entropic Advantage) Strain Transannular Strain (Increases Barrier) Strain->Azepane Methyl N-Methyl Group (Steric Steering) Methyl->Azepane

Figure 1: The homologation series illustrates the transition from the rigid envelope of proline to the adaptive twist-chair of the azepane scaffold.[1] The N-methyl group acts as a steric steering wheel, biasing the conformation.[1]

Synthetic Protocols

Synthesizing the 7-membered ring is thermodynamically less favorable than 5- or 6-membered rings due to entropic factors and transannular strain.[1] Two primary routes are validated for high-purity synthesis.[1][2]

Route A: The Ring Expansion (Schmidt/Beckmann)

This is the classical industrial route, favored for scalability.

  • Starting Material: 2-Methylcyclohexanone.[1]

  • Expansion: Treatment with hydrazoic acid (

    
    ) or hydroxylamine-O-sulfonic acid triggers a Schmidt reaction or Beckmann rearrangement, yielding the 7-membered lactam (caprolactam derivative).[1]
    
  • Functionalization:

    
    -halogenation followed by ring contraction/re-expansion sequences (often complex) or direct 
    
    
    
    -lithiation.[1]
Route B: The Chiral Pool Cyclization (Preferred for Research)

For drug discovery requiring high enantiomeric excess (


), starting from L-Lysine  is the gold standard.
Detailed Protocol: From L-Lysine to (S)-1-Methylazepane-2-carboxylic acid

This protocol ensures retention of chirality from the L-Lysine precursor.[1]

Reagents:

  • 
    -N-Cbz-L-Lysine[1]
    
  • Sodium Nitrite (

    
    ) / Acetic Acid[1]
    
  • Potassium Carbonate (

    
    )[1]
    
  • Formaldehyde (

    
    ) / Formic Acid (
    
    
    
    )[1]

Step-by-Step Methodology:

  • Diazotization & Hydrolysis (The "Hydroxy" Intermediate):

    • Dissolve

      
      -N-Cbz-L-Lysine (10 mmol) in 1M 
      
      
      
      at 0°C.
    • Dropwise add

      
       (1.5 eq) over 30 mins. The 
      
      
      
      -amino group is converted to a diazonium salt, which is hydrolyzed by water with retention of configuration (via neighboring group participation) or inversion (depending on conditions) to the
      
      
      -hydroxy acid.[1] Note: To maintain the L-configuration equivalent, double inversion strategies using
      
      
      -halo acids are often employed.[1]
  • Cyclization (The Intramolecular SN2):

    • Convert the

      
      -hydroxyl group to a good leaving group (e.g., mesylate or triflate).
      
    • Remove the Cbz protecting group (Hydrogenation:

      
      , Pd/C) to free the 
      
      
      
      -amine.
    • Critical Step: Dilute conditions (0.01 M in DMF) with

      
       and heat to 60°C. The 
      
      
      
      -amine attacks the
      
      
      -carbon, closing the 7-membered ring.[1]
    • Yield: Typically 60-70%.[1]

  • N-Methylation (Eschweiler-Clarke):

    • Dissolve the crude azepane-2-carboxylic acid in 88% Formic Acid.

    • Add 37% Formaldehyde solution (2.5 eq).

    • Reflux at 90°C for 4 hours.

      
       evolution indicates reaction progress.
      
    • Workup: Remove volatiles under vacuum. Dissolve residue in 1M HCl, wash with ether, basify to pH 6 (isoelectric point), and lyophilize.

Validation Metrics:

  • 1H NMR (D2O): Look for the N-methyl singlet at

    
     ppm.[1]
    
  • Mass Spec: [M+H]+ = 158.12.

Visualization: Synthetic Workflow

SynthesisWorkflow Lysine L-Lysine Derivative (Chiral Pool) Diazotization Diazotization/Substitution (NaNO2, H2SO4) Lysine->Diazotization HaloAcid alpha-Halo/Hydroxy Acid Intermediate Diazotization->HaloAcid Cyclization Intramolecular Cyclization (Dilute Conditions, Base) HaloAcid->Cyclization Ring Closure Azepane Azepane-2-carboxylic acid (Homoproline) Cyclization->Azepane Methylation Eschweiler-Clarke Methylation (HCHO, HCOOH) Azepane->Methylation Final 1-Methylazepane-2-carboxylic acid (Target) Methylation->Final

Figure 2: The chiral pool synthesis from L-Lysine ensures enantiomeric purity, avoiding the difficult resolution of racemates associated with ring-expansion routes.[1]

Applications in Drug Discovery[3][4][5][6][7][8]

Peptidomimetics and Turn Induction

The incorporation of 1-methylazepane-2-carboxylic acid into a peptide chain forces the backbone into a


-turn  conformation.[1]
  • Mechanism: The bulky N-methyl group and the 7-membered ring sterically forbid the extended

    
    -sheet conformation.[1]
    
  • Utility: This is extensively used in designing inhibitors for Cathepsin K (osteoporosis target) and Thrombin (anticoagulant), where the inhibitor must mimic the turn of the natural substrate in the active site.

Physicochemical Data Table

The following data highlights why the


-methyl variant is preferred over the simple azepane in late-stage lead optimization.
PropertyAzepane-2-COOH1-Methylazepane-2-COOHImpact on Drug Design
LogP (Lipophilicity) -1.8 (Hydrophilic)-0.5 (Improved)Better membrane permeability.[1]
H-Bond Donors 2 (NH, OH)1 (OH)Reduces desolvation penalty upon binding.[1]
Amide Bond Isomerism Trans-favoredCis/Trans Equilibrium

-methylation lowers the barrier for cis-amide formation, essential for certain turn geometries.[1]
Metabolic Stability ModerateHighMethylation protects the amine from oxidative deamination.

References

  • Han, S. Y., & Kim, Y. A. (2006). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1] (Context: General synthesis of cyclic amino acids).

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17, 435-446.[1] (Context: Natural occurrence of azepane scaffolds).

  • Skarbek-Zygmunt, M., et al. (2021).[1] Synthesis of Azepane-2-carboxylic Acid Derivatives via Ring-Closing Metathesis. Materials, 14(21), 6469. (Context: Modern synthetic protocols).[1]

  • Krogsgaard-Larsen, P., et al. (1980).[1] Azepane-2-carboxylic acid as a GABA uptake inhibitor.[1] Journal of Medicinal Chemistry. (Context: Early pharmacological characterization).

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery. (Context: Building block utility).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Methylazepane-2-carboxylic Acid in Medicinal Chemistry

Introduction: The Azepane Scaffold and the Significance of N-Methylation The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Significance of N-Methylation

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in a variety of spatial orientations, making it an attractive building block for the synthesis of complex and biologically active molecules. Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and anticonvulsant properties.[1][2] More than 20 drugs containing the azepane motif have been approved by the FDA, highlighting its therapeutic relevance.[1][2]

This document provides a detailed guide to the synthesis and potential applications of a specific derivative, 1-methylazepane-2-carboxylic acid. The introduction of a methyl group on the nitrogen atom (N-methylation) is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.[3][4] N-methylation can lead to increased metabolic stability, enhanced membrane permeability, and in some cases, improved oral bioavailability.[1][5] It can also influence the conformational preferences of the ring system, which may have a significant impact on target binding and biological activity.

These application notes will detail a proposed synthetic route to 1-methylazepane-2-carboxylic acid, its potential physicochemical properties, and its prospective applications as a key building block in the design and discovery of novel therapeutic agents.

Physicochemical Properties

PropertyAzepane-2-carboxylic acid1-Methylpiperidine-2-carboxylic acid1-Methylazepane-2-carboxylic acid (Estimated)
Molecular FormulaC₇H₁₃NO₂C₇H₁₃NO₂C₈H₁₅NO₂
Molecular Weight143.18 g/mol 143.18 g/mol 157.21 g/mol
pKa (acidic)~4.0 (Predicted)Not Available~4.0
pKa (basic)~10.5 (Predicted)Not Available~10.0
XLogP3-1.5-1.5-1.0
Hydrogen Bond Donors211
Hydrogen Bond Acceptors222

Data for 1-Methylpiperidine-2-carboxylic acid from PubChem CID 415939.[6] Data for Azepane-2-carboxylic acid from commercial supplier data.[6] Estimated values for 1-methylazepane-2-carboxylic acid are based on chemical intuition and comparison with analogs.

Synthesis Protocol: A Proposed Route to 1-Methylazepane-2-carboxylic Acid

In the absence of a specific literature procedure for the synthesis of 1-methylazepane-2-carboxylic acid, a robust two-step approach is proposed, commencing with the commercially available azepane-2-carboxylic acid. The key transformation is the N-methylation of the secondary amine, for which the Eschweiler-Clarke reaction is a well-established and reliable method.[7][8]

Step 1: Synthesis of Azepane-2-carboxylic acid (if not commercially available)

Several synthetic routes to azepane-2-carboxylic acid have been reported. One common approach involves the ring expansion of a suitable precursor, such as a substituted piperidine or a cyclic ketone. Another strategy relies on the cyclization of a linear amino acid derivative. For the purpose of this protocol, we will assume the starting material, azepane-2-carboxylic acid, is obtained from a commercial source.

Step 2: N-Methylation of Azepane-2-carboxylic acid via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct and efficient method for the methylation of primary and secondary amines using formaldehyde and formic acid.[7][9] This reductive amination process avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[7]

Materials and Reagents:

  • Azepane-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azepane-2-carboxylic acid (1.0 eq) in a minimal amount of deionized water.

  • Addition of Reagents: To the stirred solution, add formaldehyde (37% aqueous solution, 2.5 eq) followed by the slow addition of formic acid (2.5 eq). Caution: The initial reaction may be exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the dropwise addition of a saturated sodium hydroxide solution until the pH is approximately 7-8. Caution: This neutralization is exothermic and will produce gas (CO₂).

    • The aqueous solution is then typically brought to the isoelectric point of the amino acid (estimated to be around pH 6) using dilute HCl, which may cause the product to precipitate.

  • Extraction and Isolation:

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 1-methylazepane-2-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start Azepane-2-carboxylic acid Reaction Eschweiler-Clarke Reaction (Reflux, 4-8h) Start->Reaction Reagents Formaldehyde, Formic Acid Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 1-Methylazepane-2-carboxylic acid Purification->Product

Caption: Proposed synthetic workflow for 1-methylazepane-2-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

1-methylazepane-2-carboxylic acid represents a versatile building block for the synthesis of novel drug candidates. Its structural features—a constrained cyclic amino acid with a methylated nitrogen—offer several advantages in medicinal chemistry.

1. Scaffold for Peptidomimetics and Constrained Peptides:

Cyclic amino acids are frequently incorporated into peptides to induce conformational constraints, which can lead to increased potency, selectivity, and metabolic stability.[5] The azepane ring of 1-methylazepane-2-carboxylic acid can serve as a template to mimic or stabilize specific secondary structures of peptides, such as turns or helices. The N-methyl group can further enhance proteolytic resistance and improve cell permeability.[10]

Diagram Illustrating Scaffold Application:

ScaffoldApplication cluster_0 Drug Candidate Synthesis Scaffold 1-Methylazepane- 2-carboxylic acid Drug_Candidate Bioactive Molecule Scaffold->Drug_Candidate Core Structure Pharmacophore_A Pharmacophore A Pharmacophore_A->Drug_Candidate Introduced via Amide Coupling Pharmacophore_B Pharmacophore B Pharmacophore_B->Drug_Candidate Introduced via Side-chain Modification

Caption: Use of 1-methylazepane-2-carboxylic acid as a scaffold.

2. Synthesis of Novel Heterocyclic Systems:

The carboxylic acid and the tertiary amine functionalities of 1-methylazepane-2-carboxylic acid can be utilized as handles for further chemical modifications, enabling the construction of more complex fused or spirocyclic heterocyclic systems. These novel scaffolds can be explored for a wide range of therapeutic targets.

3. Potential in Neuroscience Drug Development:

The azepane scaffold is present in several centrally acting drugs.[11] The N-methylation of amino acids and other small molecules has been shown to improve their ability to cross the blood-brain barrier. Therefore, derivatives of 1-methylazepane-2-carboxylic acid could be promising candidates for the development of new treatments for neurological and psychiatric disorders.

Biological Activity and Mechanism of Action (Hypothesized)

While no specific biological data for 1-methylazepane-2-carboxylic acid has been found, we can hypothesize its potential activities based on the known pharmacology of related compounds.

  • Enzyme Inhibition: As a constrained amino acid analog, it could be designed to target the active sites of enzymes, particularly proteases or peptidases, where it might act as a non-natural substrate or a transition-state mimic.

  • Receptor Modulation: Incorporation into larger molecules could lead to compounds that act as agonists or antagonists at various receptors, including G-protein coupled receptors (GPCRs) or ion channels. The conformational rigidity imparted by the azepane ring could enhance selectivity for specific receptor subtypes.

  • Antimicrobial or Anticancer Activity: Given that azepane derivatives have shown promise in these therapeutic areas, novel compounds derived from 1-methylazepane-2-carboxylic acid could be screened for similar activities.[2]

Analytical Methods for Characterization

The successful synthesis and purification of 1-methylazepane-2-carboxylic acid should be confirmed by a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the structure of the final product. The presence of the N-methyl group should be evident as a singlet in the ¹H NMR spectrum, and the overall pattern of signals will confirm the integrity of the azepane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the C-N bonds.

  • Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

Conclusion

1-methylazepane-2-carboxylic acid is a promising, yet underexplored, building block for medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The combination of a conformationally constrained seven-membered ring and a metabolically stabilizing N-methyl group makes it an attractive scaffold for the design of novel therapeutic agents with potentially improved pharmacokinetic profiles. Further research into the synthesis of derivatives of 1-methylazepane-2-carboxylic acid and the evaluation of their biological activities is warranted and could lead to the discovery of new drug candidates for a variety of diseases.

References

  • Patel, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 595-626. [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Bitan, G., et al. (2001). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 173, pp. 13-26). Humana Press. [Link]

  • Patel, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 595-626. [Link]

  • Srimontree, W., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30043–30052. [Link]

  • Google Patents. (2000).
  • Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]

  • Slideshare. (2016). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]

  • Kaur, J., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1), 108-143. [Link]

  • Wójcik, P., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 28(5), 1148–1156. [Link]

  • Bapst, J. P., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–443. [Link]

  • Bar-Haim, G., et al. (2022). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society, 144(4), 1639–1646. [Link]

  • Patel, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 595-626. [Link]

  • PubChem. (n.d.). CID 174794573. [Link]

  • Wang, Z., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(3), 648. [Link]

  • Moodley, K., & Singh, A. (2017). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 71(10), 682-685. [Link]

  • PubChem. (n.d.). 1-[2-(Oxan-2-yl)acetyl]azepane-2-carboxylic acid. [Link]

Sources

Application

Application Notes and Protocols for the Pharmacological Screening of 1-Methylazepane-2-Carboxylic Acid Derivatives

These application notes provide a comprehensive guide for the pharmacological screening of a novel chemical series, 1-methylazepane-2-carboxylic acid derivatives. This document is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the pharmacological screening of a novel chemical series, 1-methylazepane-2-carboxylic acid derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities. The protocols and strategies outlined herein are designed to systematically elucidate the pharmacological profile of this compound class, from initial target identification to early safety assessment.

The azepane scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1][2] Therefore, the screening cascade proposed is biased towards identifying potential interactions with key CNS targets, while also incorporating essential off-target and safety profiling. This guide emphasizes a logical, tiered approach to screening, ensuring that resources are focused on the most promising candidates.

Guiding Principles of the Screening Cascade

The pharmacological evaluation of a new chemical series like 1-methylazepane-2-carboxylic acid derivatives should be approached as a systematic process of hypothesis generation and testing. The primary objectives are to identify the molecular target(s), understand the mode of action, and assess the therapeutic potential and potential liabilities of the compounds.

Our proposed screening cascade is built on three pillars:

  • Broad Initial Profiling: Given the novelty of the chemical series, an initial broad screen against a panel of common biological targets is crucial to identify potential areas of biological activity.

  • Iterative Deepening of Investigation: "Hits" from the primary screen are subjected to a series of more specific and functionally relevant secondary assays to confirm and characterize their activity.

  • Early and Integrated Safety Assessment: Key safety and liability assays are integrated into the screening process at an early stage to flag potential issues such as cytotoxicity, cardiac ion channel inhibition, and metabolic instability.[3] This "fail early, fail cheap" approach is critical for efficient drug discovery.

The Screening Cascade: A Visual Workflow

The following diagram illustrates the proposed tiered approach for the pharmacological screening of 1-methylazepane-2-carboxylic acid derivatives.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Early Safety Primary_Screen Primary Screen (Single High Concentration) CNS_Panel CNS Receptor Binding Panel (e.g., GABA, DA, 5-HT) Primary_Screen->CNS_Panel Initial Target Hypothesis Dose_Response Dose-Response & Potency (IC50/EC50) Primary_Screen->Dose_Response Active Compounds ('Hits') Functional_Assay Functional Assays (e.g., Neurotransmitter Uptake) Dose_Response->Functional_Assay Confirm Mechanism Selectivity_Panel Selectivity Profiling (Counter-screens) Functional_Assay->Selectivity_Panel Confirmed Hits Early_Safety Early Safety Profiling (Cytotoxicity, hERG, CYP450) Selectivity_Panel->Early_Safety De-risking Lead_Optimization Lead Optimization Early_Safety->Lead_Optimization Prioritized Hits Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation Test_Compound 1-Methylazepane-2- carboxylic Acid Derivative Test_Compound->DAT Inhibition

Sources

Method

HPLC analysis of 1-methylazepane-2-carboxylic acid

An Application Note for the HPLC Analysis of 1-methylazepane-2-carboxylic acid **Abstract This comprehensive application note provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 1-methylazepane-2-carboxylic acid

**Abstract

This comprehensive application note provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-methylazepane-2-carboxylic acid. As a non-chromophoric, polar, and zwitterionic compound, this analyte presents significant challenges for traditional reversed-phase HPLC methods. This document elucidates the causal logic behind method development, offering two robust protocols to address these challenges: a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) with universal detection and a classic approach involving pre-column derivatization for UV or fluorescence detection. Furthermore, a complete protocol for method validation, grounded in ICH Q2(R2) guidelines, is presented to ensure scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Analytical Challenges

1-methylazepane-2-carboxylic acid is a cyclic amino acid derivative of interest in pharmaceutical and chemical synthesis. Its unique physicochemical properties, however, make it a challenging analyte for routine HPLC analysis. A successful analytical method must overcome three primary obstacles:

  • Poor UV Absorbance: The molecule lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors, the most common type of HPLC detector.[1][2]

  • High Polarity: The presence of both a carboxylic acid and a tertiary amine group imparts high polarity, leading to poor retention on conventional non-polar stationary phases like C18.

  • Zwitterionic Character: In the typical chromatographic pH range (2-8), the molecule exists as a zwitterion, with both positive and negative charges. This can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and inconsistent retention.[3]

This guide provides the foundational principles and step-by-step protocols to develop a reliable, sensitive, and robust HPLC method for the quantification of this and structurally similar molecules.

Core Principles and Method Development Strategy

A robust analytical method is built on a sound understanding of the analyte's chemistry. The strategy for 1-methylazepane-2-carboxylic acid must address the challenges of detection and retention head-on.

Overcoming the Detection Challenge

The absence of a chromophore necessitates a strategy to make the analyte "visible" to the detector.

  • Universal Detectors: Instruments like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are ideal.[4][5] They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by or the charge carried by the remaining non-volatile analyte particles.[1][6] This detection is independent of the analyte's optical properties, making it a powerful tool for non-chromophoric compounds.[7][8][9]

  • Pre-Column Derivatization: This classic technique involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag.[10] Reagents such as o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the secondary amine (after ring opening or if a primary amine analog is present) or the carboxylic acid, respectively, to yield a highly detectable derivative.[11][12] This approach allows the use of standard UV-Vis or Fluorescence detectors, which are widely available.[13]

Solving the Retention Problem

To achieve chromatographic separation, the analyte must interact appropriately with the stationary phase. For a polar zwitterion, several modes of chromatography are superior to standard reversed-phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or amide-bonded) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15][16] A water-enriched layer forms on the surface of the stationary phase, and the polar analyte partitions into this layer, leading to retention.[17] Elution is achieved by increasing the aqueous component of the mobile phase. HILIC is exceptionally well-suited for the direct analysis of polar compounds.[18]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) functionalities.[19][20] This allows for multiple, tunable interactions with the analyte, providing unique selectivity for zwitterionic compounds by engaging both the charged and uncharged parts of the molecule.[21][22]

  • Reversed-Phase Ion-Pair Chromatography (IPC): This method adds an ion-pairing reagent (e.g., an alkyl sulfonate for a positive charge or a tetra-alkyl ammonium salt for a negative charge) to the mobile phase.[23][24] The reagent forms a neutral, hydrophobic complex with the charged analyte, allowing it to be retained and separated on a standard C18 column.[25] While effective, this approach can lead to long column equilibration times and is often incompatible with mass spectrometry.[23]

The following workflow illustrates the decision-making process for method development.

Method_Selection_Strategy cluster_detection Detection Strategy cluster_retention Retention Strategy Analyte Analyte Properties: 1-methylazepane-2-carboxylic acid - Polar - Zwitterionic - No Chromophore NoUV Does analyte have a strong chromophore? Analyte->NoUV Polar Is analyte polar and poorly retained on C18? Analyte->Polar Universal Use Universal Detector (ELSD, CAD) NoUV->Universal No Derivatize Use Pre-Column Derivatization NoUV->Derivatize No (Alternative) IPC Ion-Pair C18 Derivatize->IPC Often paired with Reversed-Phase HILIC HILIC Polar->HILIC Yes MMC Mixed-Mode Polar->MMC Yes Polar->IPC Yes

Caption: Method selection strategy for 1-methylazepane-2-carboxylic acid.

Protocol 1: HILIC with Charged Aerosol Detection (CAD)

This protocol is recommended for the direct, underivatized analysis of the analyte, offering a streamlined and robust workflow.

Principle

The polar analyte is separated on a HILIC stationary phase using a high-organic mobile phase. The column effluent is directed to a CAD, where the mobile phase is evaporated, and the resulting analyte particles are charged and detected.

Materials and Reagents
  • 1-methylazepane-2-carboxylic acid: Reference Standard (>98% purity)

  • Acetonitrile: HPLC or LC-MS grade

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity

  • Formic Acid: LC-MS grade, ~99% purity

  • Ammonium Formate: LC-MS grade, >99% purity

Instrumentation and Column
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Oven

  • Detector: Charged Aerosol Detector (CAD)

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent HILIC column)

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile with 10 mM Ammonium Formate, 0.1% Formic Acid. (To prepare 1L: Weigh 0.63 g of ammonium formate into ~900 mL of water, add 1 mL of formic acid, dissolve, add 50 mL of acetonitrile, and bring to 1L with water. Sonicate to degas.)

    • Mobile Phase B (Organic): 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid. (To prepare 1L: Weigh 0.63 g of ammonium formate into ~40 mL of water, add 1 mL of formic acid, dissolve, and bring to 1L with acetonitrile. Sonicate to degas.)

  • Standard and Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with 75:25 Acetonitrile:Water. This high organic content is crucial for good peak shape in HILIC injections.

    • Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water to an expected concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 95:5 Water:ACN w/ 10mM Amm. Formate, 0.1% Formic Acid
Mobile Phase B 95:5 ACN:Water w/ 10mM Amm. Formate, 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B to 60% B over 5 min, hold 1 min, return to 95% B
Column Temp. 40 °C
Injection Vol. 2 µL
CAD Settings Evaporation Temp: 35 °C, Gas Regulator: 60 psi

Protocol 2: Pre-Column Derivatization with UV-Vis Detection

This protocol provides an alternative for laboratories without access to universal detectors. It uses the well-established OPA/FMOC derivatization chemistry.

Principle

This method would require derivatizing the carboxylic acid group, as the tertiary amine is not reactive with standard amine-derivatizing agents like OPA or FMOC. A suitable derivatizing agent for carboxylic acids that imparts a strong UV chromophore, such as a substituted phenacyl bromide (e.g., p-bromophenacyl bromide), would be used. The resulting UV-active ester is then separated by reversed-phase HPLC.

Derivatization_Workflow start Start: Sample containing 1-methylazepane-2-carboxylic acid add_reagents 1. Add derivatization agent (e.g., p-bromophenacyl bromide) 2. Add catalyst (e.g., crown ether) start->add_reagents heat Heat reaction mixture (e.g., 60°C for 30 min) add_reagents->heat cool_quench Cool to room temperature and dilute with mobile phase heat->cool_quench inject Inject onto Reversed-Phase HPLC-UV system cool_quench->inject

Caption: Workflow for pre-column derivatization of a carboxylic acid.

Materials and Reagents
  • Analyte Reference Standard

  • Acetonitrile & Water: HPLC grade

  • p-Bromophenacyl Bromide: Derivatization Reagent

  • Potassium Carbonate: Catalyst

  • 18-Crown-6: Phase-transfer catalyst

  • Trifluoroacetic Acid (TFA): Mobile phase modifier

Instrumentation and Column
  • HPLC System: Standard system with UV-Vis or DAD detector

  • Column: C18 column, e.g., Phenomenex Luna C18(2), 100Å, 5 µm, 4.6 mm X 250 mm

Experimental Protocol
  • Derivatization Procedure:

    • To 100 µL of standard or sample solution in acetonitrile, add 10 mg of potassium carbonate, 1 mg of 18-crown-6, and 5 mg of p-bromophenacyl bromide.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 900 µL of 50:50 Acetonitrile:Water to dilute the sample.

    • Vortex and filter through a 0.45 µm PTFE filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% B to 80% B over 15 min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Method Validation Protocol (ICH Q2 R2)

To ensure the chosen method is fit for its intended purpose, a validation study must be performed.[26][27] The protocol should be documented before the study begins.[27] The following parameters, based on ICH guidelines, are essential for a quantitative impurity or assay method.[28][29][30]

ParameterPurposeTypical Experimental Approach
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a DAD detector or by comparison to a reference standard.
Linearity To demonstrate a proportional relationship between concentration and signal.Analyze a minimum of 5 concentration levels across the desired range. Plot a calibration curve and determine the correlation coefficient (r² > 0.995) and y-intercept.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.
Accuracy The closeness of the measured value to the true value.Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120% of the target concentration) with 3 replicates at each level.[28] Calculate percent recovery.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate injections of a 100% concentration standard or 9 determinations across the range (3 levels, 3 reps).[28] Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate %RSD.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1 and confirmed by analyzing a standard at the proposed LOQ with acceptable precision (%RSD) and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Systematically vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), flow rate (±10%), and organic modifier composition (±2%). Assess the impact on retention time and peak area.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Peak Incorrect mobile phase composition (HILIC); Incomplete derivatization (Deriv. method); Detector issue (CAD/ELSD).Verify mobile phase prep. Optimize derivatization time/temp. Check CAD nebulizer/gas flow.
Poor Peak Shape (Tailing) Secondary ionic interactions; Sample solvent mismatch (HILIC).Adjust mobile phase pH or buffer concentration. Ensure sample is dissolved in a high-organic solvent for HILIC.
Poor Peak Shape (Fronting) Column overload.Dilute the sample and re-inject.
Shifting Retention Times Column not equilibrated; Mobile phase composition drift; Temperature fluctuations.Ensure adequate column equilibration time (especially for HILIC/IPC). Prepare fresh mobile phase. Use a column oven.
High Baseline Noise Contaminated mobile phase; Detector instability (CAD/ELSD).Use high-purity solvents and salts. Allow detector to fully warm up. Check for leaks.

References

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. ResearchGate. Retrieved from [Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(8), 643-669. Retrieved from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Buchi. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Alaiz, M., et al. (1995). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 704(2), 375-383. Retrieved from [Link]

  • Waters Corporation. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(21), 5136. Retrieved from [Link]

  • Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2008). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. Retrieved from [Link]

  • PubMed. (2004). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-448. Retrieved from [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752044, 1-methylnaphthalene-2-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry, 42(9), 1412-1416. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64563744, 1-(Quinolin-8-ylmethyl)azepane-2-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3427459, 1-Methylcyclohex-2-ene-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13214071, 2-Methylcyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18761770, 2-Formylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Amide Coupling of 1-Methylazepane-2-carboxylic Acid

-Methylated Azepane Scaffolds Executive Summary The coupling of 1-methylazepane-2-carboxylic acid (also known as -methylhomopipecolic acid) presents a unique intersection of two synthetic challenges: the steric bulk of a...

Author: BenchChem Technical Support Team. Date: February 2026


-Methylated Azepane Scaffolds

Executive Summary

The coupling of 1-methylazepane-2-carboxylic acid (also known as


-methylhomopipecolic acid) presents a unique intersection of two synthetic challenges: the steric bulk of a 7-membered ring and the electronic/steric deactivation of an 

-methylated amino acid. Improper condition selection frequently leads to low yields (due to steric hindrance) or significant loss of chiral integrity (via oxazolonium formation).

This guide provides validated protocols to overcome these barriers, focusing on HATU , COMU , and T3P chemistries. It is designed for medicinal chemists requiring high enantiopurity and process chemists seeking scalable solutions.

Mechanistic Insight & Challenges

The "Double-Trouble" of -Methyl Azepanes

Unlike standard amino acids, 1-methylazepane-2-carboxylic acid lacks an amide proton. This absence prevents the formation of hydrogen-bond stabilized intermediates often seen in peptide coupling. Furthermore, the 7-membered azepane ring is conformationally flexible yet sterically demanding, shielding the carbonyl carbon from nucleophilic attack.

The Racemization Trap

The primary failure mode is C


-epimerization .
  • Activation: Upon activation (e.g., with HATU), the carbonyl oxygen is highly electrophilic.

  • Cyclization: The

    
    -methyl group forces the amide bond into a cis-like conformation, facilitating the attack of the carbonyl oxygen on the activated species.
    
  • Intermediate: This forms a 5-membered oxazolonium ion (pseudo-oxazolonium).

  • Loss of Chirality: The C

    
     proton of this cationic intermediate is highly acidic (
    
    
    
    ). Even mild bases (DIPEA/NMM) can deprotonate it, destroying the stereocenter.

Critical Rule: Avoid strong bases (e.g., DBU, DMAP) and minimize the exposure time of the activated ester to base before amine addition.

Reagent Selection Matrix

Use the following decision tree to select the optimal reagent for your specific coupling partner.

ReagentSelection Start Coupling Partner (Amine) Nature Primary Primary Amine (Non-hindered) Start->Primary Secondary Secondary Amine (Hindered) Start->Secondary NMe N-Methyl Amine (Extremely Hindered) Start->NMe T3P T3P (50% in EtOAc) Low Epimerization Scalable Primary->T3P Preferred HATU HATU + HOAt High Reactivity Discovery Scale Primary->HATU Alternative Secondary->HATU Standard COMU COMU + Collidine Safer than HATU Blue-sky alternative Secondary->COMU If racemization observed NMe->HATU High Epimerization Risk PyBrOP PyBrOP or PyAOP For N-Me to N-Me Forceful Conditions NMe->PyBrOP Required

Figure 1: Reagent selection logic based on the nucleophilicity and steric demand of the amine partner.

Experimental Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry, small scales (<1g), and difficult secondary amines.

Rationale: HATU generates the O-At active ester, which is more reactive than O-Bt (from HBTU) due to the neighboring pyridine nitrogen effect (anchimeric assistance).

Protocol:

  • Dissolution: Dissolve 1-methylazepane-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is superior to DCM for HATU solubility and reaction rate.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 equiv). If the starting material is an HCl salt, use 3.0 equiv.

    • Critical: Cool to 0°C before adding base to suppress initial racemization.

  • Activation: Add HATU (1.1 equiv) and HOAt (0.1 equiv, optional but recommended for hindered substrates). Stir at 0°C for 15 minutes.

    • Observation: Solution usually turns yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl (removes DMF), 1x with sat. NaHCO3, 1x with Brine.

    • Dry over Na2SO4 and concentrate.

Method B: The "Low Epimerization" Route (T3P)

Best for: Scale-up (>1g), highly racemization-prone substrates, and "green" chemistry requirements.

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap. It forms a mixed anhydride that reacts rapidly with amines but slowly with the internal nucleophiles that cause racemization. Byproducts are water-soluble.[1][2]

Protocol:

  • Dissolution: Dissolve 1-methylazepane-2-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

    • Note: Unlike HATU, T3P does not require pre-activation.

  • Base: Add Pyridine (3.0 – 5.0 equiv).

    • Why Pyridine? It is a milder base than DIPEA, significantly reducing C

      
      -deprotonation risk while sufficient to drive the T3P cycle.
      
  • Coupling: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. T3P reactions can be slower; stir for 12–24 hours.

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO3, then Brine.

    • Advantage:[3][4][5][6][7][8] T3P byproducts are washed away in water; often no column chromatography is needed.[3]

Comparative Data Table

FeatureMethod A (HATU)Method B (T3P)Method C (PyBrOP)
Reactivity Very HighModerateHigh (Specialized)
Racemization Risk ModerateLowHigh (requires care)
Byproduct Removal Difficult (Tetramethylurea)Easy (Water soluble)Difficult (P-byproducts)
Scale Suitability < 5g> 100g< 1g
Cost HighModerateHigh
Solvent DMF/NMPEtOAc/MeTHF/DCMDCM/DMF

Troubleshooting & Optimization

Issue: Low Yield with Secondary Amines

If coupling to a hindered secondary amine fails with HATU:

  • Switch to PyBrOP: This reagent is specifically designed for

    
    -methyl to 
    
    
    
    -methyl couplings. Use with DIPEA in DCM.
  • Acid Fluoride Method: Convert the carboxylic acid to the acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are highly reactive but less prone to oxazolonium formation than acid chlorides.

Issue: High Epimerization (>5% D-isomer)
  • Change Base: Switch from DIPEA to 2,4,6-Collidine (TMP). Collidine is non-nucleophilic and too bulky to effectively deprotonate the

    
    -carbon, yet sufficiently basic to neutralize the acid generated.
    
  • Add Additive: Use Oxyma Pure instead of HOBt/HOAt. Oxyma shows superior suppression of racemization in recent comparative studies.

Workflow Visualization: Method B (T3P)

T3P_Workflow Step1 Mix Substrate + Amine in EtOAc Step2 Add Pyridine (mild base) Step1->Step2 Step3 Add T3P (50%) Dropwise @ 0°C Step2->Step3 Step4 Stir RT 12-24h Step3->Step4 Step5 Aq. Wash (HCl -> NaHCO3) Step4->Step5

Figure 2: Streamlined workflow for T3P coupling, highlighting the "one-pot" nature and aqueous workup.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[3] Organic Syntheses, 93, 274-288. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Li, H., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal, 15(36), 9163-9173. Link

Sources

Method

Application Note: 1-Methylazepane-2-carboxylic Acid in the Synthesis of Novel Heterocycles

Executive Summary 1-methylazepane-2-carboxylic acid (often referred to as -methylhomoproline) represents a critical yet underutilized chiral building block in modern heterocyclic chemistry. As a seven-membered homolog of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methylazepane-2-carboxylic acid (often referred to as


-methylhomoproline) represents a critical yet underutilized chiral building block in modern heterocyclic chemistry. As a seven-membered homolog of proline, it offers unique conformational properties—specifically the ability to induce 

-turn mimics and stabilize polyproline II helices—while serving as the structural core for the Stemona class of alkaloids and high-affinity sigma receptor ligands.

This application note details the synthesis of this core scaffold via Ring-Closing Metathesis (RCM) and its subsequent application in generating novel tricyclic heterocycles via


-acyliminium ion cyclization. These protocols are designed for medicinal chemists seeking to expand their fragment libraries beyond traditional 5- and 6-membered rings.

Structural Significance & Causality

The azepane ring introduces a specific "entropical cost" to peptide binding that can enhance selectivity. Unlike the rigid pyrrolidine ring of proline, the azepane ring exists in a twist-chair conformation that is more flexible but can be locked into specific geometries by the


-methyl group and C2-substitution.

Key Mechanistic Advantages:

  • Conformational Restriction: The C2-carboxyl group forces the nitrogen lone pair into specific alignments, dictating the stereoelectronic outcome of subsequent reactions (e.g., hydride attacks on iminium ions).

  • Lipophilicity Modulation: The expansion from 5 to 7 carbons increases the logP, potentially improving blood-brain barrier (BBB) permeability for CNS targets.

  • Sigma Receptor Affinity: The basic tertiary amine (when the acid is derivatized) is a pharmacophore hallmark for

    
     and 
    
    
    
    receptors, relevant in neuropathic pain and neurodegeneration research.

Protocol A: Modular Synthesis of 1-Methylazepane-2-carboxylic Acid

While classical methods involve the Schmidt ring expansion of cyclohexanones, those routes often suffer from regioselectivity issues. The protocol below utilizes Ring-Closing Metathesis (RCM) , providing superior enantiopurity and scalability.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material:

    
    -Cbz-L-Allylglycine methyl ester
    
  • Reagents: Allyl bromide, Sodium hydride (NaH), Grubbs Catalyst (2nd Generation), Palladium on Carbon (Pd/C), Formaldehyde (37% aq.), Sodium cyanoborohydride (NaBH

    
    CN).
    
  • Solvents: DMF (anhydrous), Dichloromethane (degassed), Methanol.

Step-by-Step Methodology
Step 1:

-Allylation
  • Dissolve

    
    -Cbz-L-Allylglycine methyl ester (10 mmol) in anhydrous DMF (50 mL) under argon.
    
  • Cool to 0°C and add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min.

  • Add allyl bromide (15 mmol) dropwise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC should show complete consumption of starting material (

    
     shift from ~0.4 to ~0.7 in 30% EtOAc/Hex).
    
  • Quench with sat. NH

    
    Cl, extract with EtOAc, and concentrate to yield the diene precursor .
    
Step 2: Ring-Closing Metathesis (RCM)
  • Dissolve the diene (5 mmol) in degassed DCM (250 mL). Note: High dilution (0.02 M) is critical to prevent intermolecular polymerization.

  • Add Grubbs II catalyst (2 mol%). Reflux for 12 hours under argon.

  • Causality: The thermodynamic drive to release volatile ethylene gas pushes the equilibrium toward the 7-membered dehydroazepine ring.

  • Concentrate and purify via flash chromatography to obtain the unsaturated azepine .

Step 3: Hydrogenation & Reductive Methylation (One-Pot)
  • Dissolve the azepine in MeOH (50 mL). Add 10% Pd/C (10 wt%).

  • Stir under H

    
     (1 atm) for 6 hours to reduce the double bond and remove the Cbz group.
    
  • Without isolation, add Formaldehyde (37% aq., 5 eq) and stir for 30 min.

  • Add NaBH

    
    CN (3 eq) and stir for 12 hours.
    
  • Filter through Celite and concentrate.

  • Purification: Ion-exchange chromatography (Dowex 50WX8) eluting with 1M NH

    
    OH yields the zwitterionic 1-methylazepane-2-carboxylic acid .
    
Data Summary: Yields & Specifications
StepIntermediateTypical YieldKey Characterization (

H NMR)
1

-Diallyl precursor
88-92%

5.8 (m, 2H, vinyl)
2Dehydroazepine85-90%

5.6 (m, 2H, ring alkene)
3Final Product75-80%

2.4 (s, 3H, N-Me),

3.1 (m, 1H,

-H)

Visualization: RCM Synthesis Pathway

RCM_Synthesis cluster_0 Critical Control Point: Dilution Start N-Cbz-Allylglycine (Chiral Pool) Allylation N-Allylation (Allyl-Br, NaH) Start->Allylation Diene Diene Intermediate Allylation->Diene RCM Ring-Closing Metathesis (Grubbs II, DCM) Diene->RCM - Ethylene Azepine Unsaturated Azepine RCM->Azepine RedMeth Hydrogenation & Reductive Methylation (H2, Pd/C, HCHO) Azepine->RedMeth One-Pot Final 1-Methylazepane- 2-carboxylic Acid RedMeth->Final

Figure 1: Chemo-enzymatic logic applied to chemical synthesis. The RCM step requires high dilution to favor intramolecular cyclization over polymerization.

Protocol B: Synthesis of Tricyclic Pyrrolo[1,2-a]azepine Scaffolds

This protocol utilizes the 1-methylazepane-2-carboxylic acid as a precursor to access the tricyclic core found in Stemona alkaloids (e.g., tuberostemonine). The key reaction is the generation of an


-acyliminium ion.
Mechanism

The acid is coupled with a succinic anhydride derivative to form an imide. Regioselective reduction of the imide carbonyl generates a hemiaminal, which, upon acid treatment, forms a reactive


-acyliminium ion. The tethered nucleophile (from the side chain) traps this ion to close the third ring.
Step-by-Step Methodology
  • Imide Formation:

    • React 1-methylazepane-2-carboxylic acid (converted to amino-ester) with succinic anhydride in refluxing toluene.

    • Note: The

      
      -methyl group must be demethylated or one must start from the NH-azepane for this specific scaffold. Correction: For Stemona cores, the nitrogen is bridgehead. Thus, we use Azepane-2-carboxylic acid ester  (NH form) for this protocol.
      
    • Reaction: Azepane-2-carboxylate + Succinic Anhydride

      
       Imide Intermediate.
      
  • Grignard Addition / Reduction:

    • Treat the cyclic imide with a Grignard reagent (R-MgBr) at -78°C.

    • The nucleophile attacks the more accessible carbonyl, yielding a hydroxyl-lactam (hemiaminal).

  • Cationic Cyclization (

    
    -Acyliminium Ion): 
    
    • Dissolve the hemiaminal in DCM. Add BF

      
      
      
      
      
      OEt
      
      
      (2 eq) at -78°C.
    • Mechanism: The Lewis acid promotes loss of water/hydroxyl, generating the highly electrophilic

      
      -acyliminium species.
      
    • An internal alkene or electron-rich aromatic ring (tethered via the succinic chain) attacks the cation, closing the third ring.

Visualization: Stemona Core Assembly

Stemona_Core Precursor Azepane-2-carboxylate ImideStep Condensation w/ Succinic Anhydride Precursor->ImideStep Imide Bicyclic Imide ImideStep->Imide Activation Lewis Acid Activation (BF3·OEt2) Imide->Activation Ion N-Acyliminium Ion (Electrophile) Activation->Ion - H2O Cyclization Intramolecular Trap (Pi-Nucleophile) Ion->Cyclization Product Tricyclic Pyrrolo[1,2-a]azepine (Stemona Core) Cyclization->Product

Figure 2: The N-acyliminium ion strategy allows for the stereoselective construction of the fused tricyclic system characteristic of Stemona alkaloids.

Analytical & Quality Control

To ensure the integrity of the synthesized heterocycles, the following QC parameters are mandatory:

  • Enantiomeric Excess (ee):

    • Method: Chiral HPLC (Chiralpak AD-H column).

    • Mobile Phase: Hexane/iPrOH (90:10).

    • Standard: The RCM route typically preserves >98% ee from the starting amino acid.

  • Conformational Analysis (NMR):

    • The 1-methylazepane ring exhibits dynamic conformational exchange.

    • Diagnostic Signal: Broadening of the N-Me signal in

      
      H NMR at room temperature. Run VT-NMR (Variable Temperature) at 50°C to sharpen signals for accurate integration.
      

References

  • Rutjes, F. P. J. T., et al. "Ring-Closing Metathesis of Amino Acid Derived Dienes: Synthesis of Azepane- and Piperidine-Based Scaffolds." Journal of Organic Chemistry, 2002.

  • Pilli, R. A., & Ferreira de Oliveira, M. C. "Recent Advances in the Synthesis of the Stemona Alkaloids." Natural Product Reports, 2000.

  • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Scaffolds for Peptidomimetics." Tetrahedron, 1997.

  • Mitchinson, A., & Nadin, A. "Synthesis of the Stemona Alkaloids." Journal of the Chemical Society, Perkin Transactions 1, 2000.

  • BenchChem Application Note. "Synthesis of Azepane-Based Scaffolds." BenchChem Protocols, 2025.[1]

Sources

Application

Application Notes and Protocols for 1-Methylazepane-2-carboxylic Acid in Coordination Chemistry

Introduction: The Emerging Potential of N-Alkylated Cyclic Amino Acid Ligands In the vast landscape of coordination chemistry, the design of novel ligands is a cornerstone for the development of metal complexes with tail...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of N-Alkylated Cyclic Amino Acid Ligands

In the vast landscape of coordination chemistry, the design of novel ligands is a cornerstone for the development of metal complexes with tailored properties.[1][2] Among the myriad of ligand scaffolds, cyclic amino acids and their derivatives present a compelling class of chelating agents due to their conformational rigidity and the stereochemical information embedded within their chiral centers. This guide focuses on a promising, yet underexplored ligand: 1-methylazepane-2-carboxylic acid . As an N-alkylated derivative of a seven-membered cyclic amino acid, this ligand offers unique steric and electronic properties that can influence the geometry, stability, and reactivity of the resulting metal complexes.

The introduction of a methyl group on the nitrogen atom of the azepane ring is anticipated to have several key consequences:

  • Enhanced Electron Donating Ability: The inductive effect of the methyl group increases the electron density on the nitrogen atom, potentially leading to stronger metal-nitrogen bonds.

  • Steric Influence: The methyl group introduces steric bulk around the metal center, which can be exploited to control coordination numbers, favor specific geometries, and modulate the reactivity of the complex.

  • Increased Lipophilicity: The methyl group enhances the lipophilicity of the ligand and its corresponding metal complexes, which can be advantageous for applications in catalysis in non-polar media and for enhancing the bioavailability of metallodrugs.[3]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals interested in harnessing the potential of 1-methylazepane-2-carboxylic acid as a ligand. We will delve into its synthesis, the preparation of its metal complexes, detailed characterization techniques, and explore its potential applications in catalysis and medicinal chemistry.

Part 1: Synthesis of 1-Methylazepane-2-carboxylic Acid

The synthesis of 1-methylazepane-2-carboxylic acid can be approached through several synthetic routes. Here, we present a robust and scalable protocol starting from commercially available ε-caprolactam. This multi-step synthesis involves a Beckmann rearrangement, followed by reduction and N-methylation.

Protocol 1: Synthesis of Azepane-2-carboxylic acid (A Precursor)

This protocol is adapted from established methods for the synthesis of cyclic amino acids.[4]

Materials:

  • ε-Caprolactam

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Raney Nickel

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Step 1: Synthesis of Azepane-2-one-7-carboxylic acid via Beckmann Rearrangement.

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve ε-caprolactam (1 equivalent) in concentrated sulfuric acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Hydrolysis to Azepane-2,7-dicarboxylic acid.

    • Reflux the crude product from Step 1 in a 6 M HCl solution for 6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution to precipitate the dicarboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 3: Reduction to Racemic Azepane-2-carboxylic acid.

    • Dissolve the dicarboxylic acid from Step 2 in methanol.

    • Add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture in a Parr hydrogenator under 50 psi of H₂ gas at 50 °C for 24 hours.[4]

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain racemic azepane-2-carboxylic acid.

Protocol 2: N-Methylation of Azepane-2-carboxylic acid

Materials:

  • Azepane-2-carboxylic acid (from Protocol 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Methanol

Procedure:

  • Eschweiler-Clarke Reaction:

    • To a solution of azepane-2-carboxylic acid (1 equivalent) in methanol, add formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).

    • Reflux the reaction mixture for 8 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to ~7 with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-methylazepane-2-carboxylic acid.

Part 2: Synthesis of Metal Complexes

The coordination of 1-methylazepane-2-carboxylic acid to a metal center can be achieved through a variety of synthetic methodologies. The ligand can act as a bidentate N,O-donor, chelating through the nitrogen of the azepane ring and the oxygen of the carboxylate group.[5]

Protocol 3: General Procedure for the Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of metal(II) complexes of 1-methylazepane-2-carboxylic acid.[6]

Materials:

  • 1-Methylazepane-2-carboxylic acid (the ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Triethylamine (NEt₃)

Procedure:

  • Dissolve the ligand (2 equivalents) in methanol in a round-bottom flask.

  • Add a stoichiometric amount of a base (e.g., NaOH or NEt₃, 2 equivalents) to deprotonate the carboxylic acid. Stir for 15 minutes.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours.[7]

  • Allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold methanol, and dried in a desiccator.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Part 3: Characterization of the Ligand and its Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.[8][9]

Technique Purpose Expected Observations for 1-Methylazepane-2-carboxylic Acid and its Complexes
¹H and ¹³C NMR Spectroscopy Structural elucidation of the ligand.Ligand: Characteristic peaks for the N-methyl group, the α-proton, and the methylene protons of the azepane ring. Complexes (diamagnetic): Shifts in the proton and carbon signals upon coordination to the metal center.
Infrared (IR) Spectroscopy Identification of functional groups and coordination mode.Ligand: Broad O-H stretch of the carboxylic acid (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹). Complexes: Disappearance of the O-H stretch and a shift of the C=O stretch to a lower frequency upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations in the far-IR region.[10]
UV-Vis Spectroscopy To study the electronic transitions in the metal complexes.d-d transitions for transition metal complexes in the visible region. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the UV region.[10]
Elemental Analysis (C, H, N) To determine the empirical formula of the ligand and complexes.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formulas.
Mass Spectrometry (MS) To determine the molecular weight of the ligand and complexes.The molecular ion peak in the mass spectrum should correspond to the molecular weight of the synthesized compounds.
X-ray Crystallography To determine the single-crystal structure of the complexes.Provides definitive information on bond lengths, bond angles, coordination geometry, and the overall molecular structure.[7][11]
Magnetic Susceptibility To determine the magnetic properties of paramagnetic complexes.The measured magnetic moment can provide information about the number of unpaired electrons and the oxidation state of the metal ion.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes.Provides information on the decomposition pattern and the presence of coordinated or lattice water molecules.

Part 4: Potential Applications

The unique structural features of 1-methylazepane-2-carboxylic acid suggest its utility in various fields of coordination chemistry.

A. Asymmetric Catalysis

The chiral nature of 1-methylazepane-2-carboxylic acid makes it an attractive ligand for asymmetric catalysis. Metal complexes of this ligand could potentially catalyze a range of enantioselective transformations.

Hypothetical Application: Asymmetric Aldol Reaction

A copper(II) complex of 1-methylazepane-2-carboxylic acid could be investigated as a catalyst for the asymmetric aldol reaction between aldehydes and ketones. The chiral environment created by the ligand around the copper center could induce enantioselectivity in the product.

Workflow for Catalytic Screening:

G cluster_0 Catalyst Preparation cluster_1 Catalytic Reaction cluster_2 Product Analysis A Synthesize Cu(II) complex (Protocol 3) B Characterize Catalyst (IR, UV-Vis, MS) A->B C React Aldehyde + Ketone in presence of catalyst B->C Optimized Catalyst D Monitor reaction progress (TLC, GC) C->D E Purify product (Column Chromatography) D->E Completed Reaction F Determine yield and enantiomeric excess (NMR, Chiral HPLC) E->F

Caption: Workflow for screening a metal complex of 1-methylazepane-2-carboxylic acid in asymmetric catalysis.

B. Bioinorganic Chemistry and Drug Development

Metal complexes have shown significant promise in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][12] The increased lipophilicity of 1-methylazepane-2-carboxylic acid complexes could enhance their cellular uptake.

Hypothetical Application: Anticancer Activity

A platinum(II) or ruthenium(II) complex of 1-methylazepane-2-carboxylic acid could be synthesized and evaluated for its cytotoxic activity against various cancer cell lines. The mechanism of action could involve DNA binding or the inhibition of key cellular enzymes.[13]

Experimental Design for Cytotoxicity Assay:

G A Synthesize Metal Complex (e.g., Pt(II) or Ru(II)) B Characterize Complex A->B C Prepare stock solutions of the complex B->C E Treat cells with varying concentrations of the complex for 24-72h C->E D Culture Cancer Cell Lines (e.g., HeLa, MCF-7) D->E F Perform MTT or SRB assay to assess cell viability E->F G Calculate IC50 values F->G H Mechanism of Action Studies (e.g., DNA binding, apoptosis assays) G->H

Caption: Experimental workflow for evaluating the anticancer activity of a metal complex.

Conclusion

1-Methylazepane-2-carboxylic acid represents a ligand with significant potential in coordination chemistry. Its unique combination of a seven-membered ring, a chiral center, and an N-methyl group provides a versatile platform for the design of novel metal complexes. The protocols and application notes provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and application of this promising ligand and its coordination compounds. Further research in this area is warranted to fully uncover the catalytic and biological potential of these systems.

References

  • Meggers, E. (2011). Metal Complexes for Therapeutic Applications. PMC. Available from: [Link]

  • Al-Daffay, R. M. K., & Al-Hamdani, A. A. S. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. ResearchGate. Available from: [Link]

  • El-fakharany, M. F., & Al-johani, F. S. (2021). Biological Activity of Complexes of Some Amino Acid: Review. ResearchGate. Available from: [Link]

  • Karadağ, A., & Purtas, M. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. Available from: [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. STM Journals. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, G. (2020). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands. MDPI. Available from: [Link]

  • Turel, I. (2015). Special Issue: Practical Applications of Metal Complexes. PMC. Available from: [Link]

  • Al-Daffay, R. M. K., & Al-Hamdani, A. A. S. (2022). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science. Available from: [Link]

  • Franz, K. J. (2013). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. Available from: [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-. JOCPR. Available from: [Link]

  • Xu, B., et al. (2024). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. ACS Publications. Available from: [Link]

  • Ali, A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. Available from: [Link]

  • Google Patents. (2014). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • Abdalrazaq, E. A., & Ahmed, S. D. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available from: [Link]

  • Google Patents. (2013). US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. M. F. (2015). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4-Bipyridyl (L2) with Co(II),Ni(II) Cu(II), Zn(II), Pd(II) and Au(III) ions. Journal of Applicable Chemistry. Available from: [Link]

  • Taylor, C. M. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. Available from: [Link]

  • IOSR Journal. (n.d.). Therapeutic Applications of Transition Metal Complexes. Available from: [Link]

  • Books. (n.d.). Metal complexes of amino acids and peptides.
  • Fun, H.-K., et al. (2014). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PMC. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 2. Available from: [Link]

  • Osowole, A. A., & Esho, D. (2021). Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studies. Iranian Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

  • ResearchGate. (n.d.). X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. Available from: [Link]

  • Comba, P., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Application of Metal Complexes in Therapeutics. Available from: [Link]

  • PubMed. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Available from: [Link]

  • Perdicchia, D., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Available from: [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • ResearchGate. (n.d.). Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studies. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methylazepane-2-Carboxylic Acid

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZP-7M-SYNTH-OPT[1] Introduction: The "Seven-Membered" Challenge Welcome to the technical support hub for 1-methylazepane-2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: AZP-7M-SYNTH-OPT[1]

Introduction: The "Seven-Membered" Challenge

Welcome to the technical support hub for 1-methylazepane-2-carboxylic acid (also known as


-methylhomopipecolic acid).[1]

If you are accessing this guide, you are likely encountering one of three critical bottlenecks common to this scaffold:

  • Entropic Penalties: The formation of 7-membered rings is kinetically slower and entropically less favored than 5- or 6-membered analogs (Proline/Pipecolic acid).[1]

  • Conformational Flexibility: The azepane ring acts as a "floppy" conformational distinct entity, complicating NMR analysis and stereocontrol.

  • Zwitterionic Purification: Isolating the free amino acid from reaction salts is notoriously difficult due to its high water solubility.

This guide prioritizes the Ring-Closing Metathesis (RCM) route as the industry "Gold Standard" for stereocontrolled synthesis, while addressing classical Ring Expansion for scale-up scenarios.[1]

Part 1: Route Selection Strategy

Before troubleshooting specific steps, confirm you are using the optimal route for your scale and stereochemical requirements.

Synthetic Decision Tree

RouteSelection cluster_0 Route A Workflow cluster_1 Route B Workflow Start START: Define Constraints Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale > 100g? Chirality->Scale No (Racemic OK) RCM_Route Route A: Ring-Closing Metathesis (High Stereocontrol, High Cost) Chirality->RCM_Route Yes (e.g., L-isomer) Scale->RCM_Route No Exp_Route Route B: Ring Expansion (Schmidt/Beckmann, Low Cost) Scale->Exp_Route Yes StepA1 Allylglycine Deriv. StepA2 RCM (Grubbs) StepA1->StepA2 StepB1 Cyclohexanone StepB2 Schmidt Reaction StepB1->StepB2

Figure 1: Decision matrix for selecting the synthetic pathway based on chirality and scale requirements.

Part 2: Troubleshooting the RCM Route (The "Gold Standard")

Context: This route typically utilizes an


-protected diallyl precursor (e.g., 

-Boc-allylglycine homoallyl ester or amide).[1]
Issue 1: "The reaction stalls at 60-70% conversion."

Diagnosis: Catalyst poisoning or ethylene stagnation. 7-membered rings form slower than 5/6-membered rings, allowing ethylene (a byproduct) to compete for the catalyst active site.[1]

Corrective Protocol:

  • The Dilution Principle: Ensure reaction concentration is 0.005 M to 0.01 M .

    • Why: Higher concentrations favor intermolecular oligomerization (ADMET) over intramolecular ring closing.

  • Argon Sparging: Do not just keep the reaction under a balloon. actively bubble Argon through the solvent for 15 minutes prior to catalyst addition, and install a reflux condenser with an open vent (to a bubbler) to allow ethylene escape.

  • Catalyst Choice:

    • Standard: Grubbs II (G-II).[1]

    • Troubleshoot: If G-II stalls, switch to Hoveyda-Grubbs II .[1] It is more robust against thermal decomposition, allowing you to heat the reaction to reflux in Toluene (110°C) to overcome the entropic barrier.

Issue 2: "Double Bond Isomerization (formation of 6-membered byproduct)."

Diagnosis: Ruthenium hydride species (formed from catalyst decomposition) can isomerize the alkene, leading to a contracted ring size or non-cyclizable isomers.

Corrective Protocol:

  • Add Benzoquinone: Add 10 mol% of 1,4-benzoquinone to the reaction mixture. This acts as a scavenger for ruthenium hydrides, preventing isomerization without killing the metathesis activity.

Part 3: The Methylation & Deprotection Sequence

Critical Warning: Do not attempt to RCM a free secondary amine or an


-methyl tertiary amine if possible. The basic nitrogen coordinates to the Ruthenium, killing the catalyst.
  • Correct Sequence:

    
    -Boc RCM 
    
    
    
    Hydrogenation
    
    
    Boc-Deprotection
    
    
    
    
    -Methylation.
Issue 3: "I cannot stop at the Mono-methyl stage (Quaternization)."

Diagnosis: Using Methyl Iodide (MeI) on the cyclic amino acid is uncontrollable.

Corrective Protocol: Reductive Methylation (Eschweiler-Clarke Modification) This method is self-limiting to the tertiary amine.[1]

Step-by-Step Methodology:

  • Substrate: Dissolve 1.0 eq of Azepane-2-carboxylic acid (or its ester) in MeOH/Acetic Acid (10:1).

  • Reagent: Add 3.0 eq of Aqueous Formaldehyde (37% wt).

  • Reductant: Add 1.5 eq of Sodium Cyanoborohydride (NaBH

    
    CN)  portion-wise.
    
    • Note: NaBH

      
      CN is stable in acid; NaBH
      
      
      
      is not.
  • Monitoring: Stir at RT for 4 hours. Monitor by LCMS (Look for M+14 mass shift).

  • Workup: Quench with saturated NaHCO

    
    .
    

Data Comparison: Methylation Methods

MethodReagentsRisk LevelSpecificityRecommendation
Direct Alkylation MeI, K

CO

HighLow (Quaternization common)AVOID
Eschweiler-Clarke HCHO, HCOOH, HeatMediumHigh (Harsh conditions)Scale-up Only
Reductive Amination HCHO, NaBH

CN
LowHigh (Mild, RT)PREFERRED
Hydrogenation HCHO, H

, Pd/C
LowHigh (Cleanest)Alternative

Part 4: Purification of the Zwitterion

Issue 4: "I cannot extract my product from the aqueous layer." Diagnosis: 1-methylazepane-2-carboxylic acid is a zwitterion (internal salt).[1] It is highly soluble in water and insoluble in ether/DCM at neutral pH.

Corrective Protocol: Ion Exchange Chromatography Do not attempt standard silica chromatography for the free acid.

  • Resin: Use Dowex 50WX8 (Strong Cation Exchange) in the H+ form.

  • Loading: Dissolve crude reaction mixture in minimal water (pH < 2) and load onto the column.

  • Washing: Wash with distilled water until the eluent is neutral (removes salts, formaldehyde, and non-basic impurities).

  • Elution: Elute with 1M NH

    
    OH (Ammonium Hydroxide) . The high pH deprotonates the carboxylic acid and releases the amine from the resin.
    
  • Isolation: Lyophilize (freeze-dry) the ammoniacal fractions. Do not rotovap with heat , as this can cause discoloration/decomposition.

Part 5: Analytical Validation

Self-Validating the Structure: Because the 7-membered ring is flexible, NMR signals often broaden.[1]

  • 1H NMR Tip: Run the NMR at 50°C or 60°C (e.g., in DMSO-d6 or D2O). This speeds up the ring flip, sharpening the peaks and allowing for accurate integration of the

    
    -Methyl singlet (approx. 2.8-2.9 ppm) and the 
    
    
    
    -proton.[1]
  • 13C NMR: Look for the characteristic carbonyl peak (~175 ppm) and the

    
    -Methyl carbon (~45 ppm).
    

References

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition. Link

  • O'Hagan, D., et al. (2000). The synthesis of azepane-2-carboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Provides foundational data on azepane amino acid synthesis). Link

  • Fustero, S., et al. (2006). Olefin Metathesis in the Synthesis of Cyclic Amino Acids. Accounts of Chemical Research. (Authoritative review on RCM for cyclic amino acids). Link

  • Borch, R. F., et al. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society. (The standard protocol for reductive methylation). Link

Sources

Optimization

Technical Support Center: 1-Methylazepane-2-carboxylic Acid

Welcome to the technical support center for 1-methylazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methylazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis, purification, and application of this versatile building block. By understanding the underlying chemical principles, you can mitigate risks, optimize your experimental outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive centers of 1-methylazepane-2-carboxylic acid?

A1: 1-Methylazepane-2-carboxylic acid possesses two primary reactive centers: the tertiary amine within the azepane ring and the carboxylic acid at the 2-position. The interplay between these two functional groups, influenced by the seven-membered ring's conformation, dictates its reactivity and potential for side reactions.

Q2: Is 1-methylazepane-2-carboxylic acid prone to degradation during storage?

A2: While generally stable under standard storage conditions (cool, dry, and dark), prolonged exposure to heat can potentially lead to decarboxylation, especially if impurities are present. The tertiary amine can also be susceptible to slow oxidation over time if exposed to air and light. It is recommended to store the compound under an inert atmosphere for long-term preservation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section details potential side reactions you may encounter during your experiments with 1-methylazepane-2-carboxylic acid, along with their causes and recommended solutions.

Problem 1: Low yield or unexpected byproducts during amide coupling reactions.

When activating the carboxylic acid of 1-methylazepane-2-carboxylic acid for amide bond formation (e.g., using coupling reagents like HATU or EDC), several side reactions can occur, leading to reduced yield of the desired amide and the formation of impurities.

Potential Causes and Solutions:

Side ReactionPlausible CauseMitigation Strategy
Epimerization at the α-carbon The α-proton of the carboxylic acid is acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[1]- Use a non-nucleophilic base (e.g., DIPEA) in stoichiometric amounts.- Keep the reaction temperature low.- Choose a coupling reagent known to suppress racemization, such as those that avoid the formation of highly reactive acyl chlorides.[2]
N-acylation of the Tertiary Amine While less likely than with primary or secondary amines, highly activated carboxylic acid derivatives could potentially react with the tertiary amine, leading to complex mixtures.- Use milder coupling agents.- Control the stoichiometry of the activating agent carefully.
Guanidinylation of the Amine If using uronium-based coupling reagents like HATU, a side reaction can occur where the reagent reacts directly with an amine, leading to a guanidinium byproduct.[3]- Use phosphonium-based coupling reagents (e.g., PyBOP) which do not cause guanidinylation.[3]- Avoid using a large excess of the uronium reagent.
Reaction with Solvent In some cases, the activated carboxylic acid can react with the solvent, especially if the solvent contains nucleophilic impurities (e.g., water or amines in DMF).- Use high-purity, anhydrous solvents.- Consider less reactive solvents if possible.

Experimental Protocol: Standard Amide Coupling with Minimized Side Reactions

  • Dissolve 1-methylazepane-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Slowly add the coupling reagent solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with a suitable organic solvent.

Problem 2: Decarboxylation of 1-methylazepane-2-carboxylic acid.

The loss of the carboxylic acid group as carbon dioxide is a potential side reaction, particularly under harsh thermal or acidic/basic conditions.

Potential Causes and Solutions:

ConditionPlausible CauseMitigation Strategy
High Temperatures Thermal stress can promote the elimination of CO₂, especially if catalyzed by trace metals or other impurities.- Avoid excessive heating during reactions and purification.- Use lower boiling point solvents for recrystallization when possible.
Strongly Acidic or Basic Conditions While generally stable, extreme pH conditions combined with heat can facilitate decarboxylation.- Use mild acidic or basic conditions whenever possible.- If harsh conditions are necessary, keep the reaction time as short as possible and the temperature as low as possible.

Logical Workflow for Investigating Decarboxylation

Decarboxylation_Troubleshooting Start Decarboxylation Suspected (e.g., by LC-MS, NMR) Check_Temp Review Reaction/ Workup Temperature Start->Check_Temp Check_pH Analyze pH Conditions Start->Check_pH High_Temp High Temperature (>100 °C)? Check_Temp->High_Temp Extreme_pH Strong Acid/Base Used? Check_pH->Extreme_pH Solution_Temp Reduce Temperature, Use Milder Conditions High_Temp->Solution_Temp Yes Confirm Analyze for 1-methylazepane High_Temp->Confirm No Solution_pH Use Milder Reagents, Buffer the System Extreme_pH->Solution_pH Yes Extreme_pH->Confirm No Solution_Temp->Confirm Solution_pH->Confirm

Caption: Troubleshooting workflow for suspected decarboxylation.

Problem 3: Ring-opening or rearrangement of the azepane ring.

The seven-membered azepane ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

Potential Causes and Solutions:

Reaction TypePlausible CauseMitigation Strategy
Ring-Opening Can be initiated by strong nucleophiles attacking the carbon adjacent to the nitrogen, particularly if the nitrogen is quaternized. Can also occur under strongly acidic conditions where the ring is protonated.[4][5]- Avoid the use of highly reactive alkylating agents that could quaternize the nitrogen.- Use moderate pH conditions for reactions and workup.
Ring Contraction/Expansion In some synthetic routes towards azepanes, ring expansion of smaller rings or contraction of larger rings can be a side reaction.[6]- Carefully select the synthetic route to the azepane core to avoid conditions known to promote such rearrangements.

Signaling Pathway of Potential Ring-Opening

Ring_Opening cluster_0 Quaternization cluster_1 Nucleophilic Attack Azepane 1-Methylazepane Derivative Quaternary_Ammonium Quaternary Ammonium Salt Azepane->Quaternary_Ammonium Alkylation Alkylating_Agent R-X (e.g., MeI) Alkylating_Agent->Quaternary_Ammonium Ring_Opened Ring-Opened Product Quaternary_Ammonium->Ring_Opened SN2 Attack Nucleophile Nu- Nucleophile->Ring_Opened

Sources

Troubleshooting

Technical Support Center: Enantiomeric Separation of 1-Methylazepane-2-carboxylic Acid

Status: Operational Ticket ID: #AZP-7M-SEP Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary: The "Tertiary Zwitterion" Challenge You are attempting to separate the enantiomers...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZP-7M-SEP Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The "Tertiary Zwitterion" Challenge

You are attempting to separate the enantiomers of 1-methylazepane-2-carboxylic acid . Before proceeding, you must recognize that this molecule presents a specific stereochemical challenge that renders standard amino acid protocols ineffective.

  • The Trap: Most "standard" amino acid methods (e.g., Crown Ether columns like Crownpak CR(+) or Marfey’s Reagent derivatization) rely on the presence of a primary (

    
    ) or secondary (
    
    
    
    ) amine to form hydrogen bonds or chemical derivatives.
  • The Reality: Your molecule is a tertiary amine (N-methylated cyclic amine). It lacks the N-H proton required for these interactions.

  • The Solution: You must utilize Zwitterionic Ion-Exchange (ZWIX) chromatography for the free acid, or derivatize the carboxylic acid (not the amine) for polysaccharide columns.

Decision Matrix & Workflow

Use this decision tree to select the correct protocol based on your available equipment and sample state.

SeparationWorkflow Start Start: 1-Methylazepane-2-carboxylic Acid Q_State Is the sample a Free Acid or Ester? Start->Q_State FreeAcid Free Acid (Zwitterion) Q_State->FreeAcid Free Acid Ester Ester / Amide Derivative Q_State->Ester Ester Q_ZWIX Do you have a ZWIX(+/-) Column? FreeAcid->Q_ZWIX Warn1 STOP: Marfey's Reagent will NOT work (No N-H) FreeAcid->Warn1 Avoid Warn2 STOP: Crownpak CR(+) will NOT work (Tertiary Amine) FreeAcid->Warn2 Avoid MethodB METHOD B (Alternative): Derivatize to Methyl Ester Separate on Chiralpak IG/AD Ester->MethodB Direct Injection MethodA METHOD A (Recommended): Direct Separation on Chiralpak ZWIX Q_ZWIX->MethodA Yes Q_ZWIX->MethodB No (Must Derivatize)

Figure 1: Strategic decision tree for selecting the separation methodology. Note the explicit warnings against standard primary-amine methods.

Method A: Direct Separation (The Gold Standard)

Technique: Zwitterionic Ion-Exchange Chromatography Column Family: Chiralpak ZWIX(+) or ZWIX(-) Applicability: Best for preparative scale and avoiding derivatization steps.

The Mechanism

The ZWIX stationary phase contains a Cinchona alkaloid fused with a chiral sulfonic acid.[1][2] It operates via a synergistic double ion-pairing mechanism :

  • The Quinine/Quinidine motif (Basic) binds the analyte's Carboxylic Acid (Acidic).

  • The Sulfonic Acid motif (Acidic) binds the analyte's Tertiary Amine (Basic). This "two-point" clamp creates a highly specific chiral recognition pocket perfect for cyclic amino acids like yours [1, 2].

Experimental Protocol
ParameterSpecificationNotes
Column Chiralpak ZWIX(+) (3µm, 150 x 4.6 mm)ZWIX(-) reverses elution order.
Mobile Phase MeOH / MeCN / H₂O (49 : 49 :[2] 2)High MeOH content is crucial for ion-pairing.
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA) Critical: Must maintain a 2:1 molar ratio of Acid:Base to ensure the zwitterionic state.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution for bulky azepanes.
Temperature 10°C – 25°CSub-ambient temperature (10°C) often sharpens peaks for cyclic amines.
Detection UV @ 210-220 nm or CAD/ELSDMolecule has weak UV absorbance; CAD is preferred if available.

Step-by-Step Execution:

  • Premix Mobile Phase: Mix Methanol and Acetonitrile (1:1). Add 2% Water.

  • Add Additives: Add Formic Acid (50mM total conc) and Diethylamine (25mM total conc). The bulk mobile phase acts as the buffer.

  • Equilibration: Flush column for at least 20 column volumes. ZWIX phases are sensitive to "memory effects" from previous water-rich runs.

  • Injection: Dissolve sample in the mobile phase. Inject 5-10 µL.

Method B: Indirect Separation (Derivatization)

Technique: Normal Phase / Polar Organic Mode on Polysaccharide Phases Column Family: Chiralpak IG, AD-H, or OD-H Applicability: Use if ZWIX columns are unavailable or if the molecule is an intermediate in a synthesis (already protected).

The Strategy

Since the tertiary amine cannot be derivatized, you must block the carboxylic acid. Converting the acid to a methyl ester or benzyl ester removes the zwitterionic character, allowing the molecule to interact via dipole-dipole and steric inclusion mechanisms on polysaccharide columns [3].

Experimental Protocol

Step 1: Derivatization (Methyl Esterification)

  • Dissolve 1-methylazepane-2-carboxylic acid in dry Methanol.

  • Add dropwise Thionyl Chloride (

    
    ) at 0°C (or use TMS-Diazomethane for milder conditions).
    
  • Reflux for 1 hour. Evaporate solvent.

  • Neutralize the resulting HCl salt with bicarbonate extraction if running Normal Phase (essential to protect the column).

Step 2: HPLC Conditions

ParameterSpecificationNotes
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))IG is preferred over AD/OD because it tolerates a wider range of solvents.
Mobile Phase Hexane / Ethanol / DEA (90 : 10 : 0.1)The DEA (0.1%) is mandatory to sharpen the peak of the tertiary amine.
Alternative MP Acetonitrile / Ethanol / DEA (95 : 5 : 0.1)Polar Organic Mode (if using Chiralpak AD-H).
Detection UV @ 210 nmEsterification does not significantly increase UV absorbance; consider refractive index (RI) if conc. is high.

Troubleshooting & FAQs

Q1: I tried Marfey's Reagent (FDAA) and see no reaction. Why?

A: Marfey's reagent relies on a nucleophilic attack by the analyte's amine nitrogen on the FDAA fluorine atom. This requires a proton on the nitrogen to be eliminated (


). Your molecule is a tertiary amine  (

); it has no proton to lose. The reaction is chemically impossible.
Q2: Peaks are extremely broad/tailing on the ZWIX column.

A: This indicates an imbalance in the double ion-pairing.

  • Check Water: Ensure you have at least 2% water in the mobile phase to aid solubility and ion exchange kinetics.

  • Check Additives: Verify the 2:1 molar ratio of Formic Acid to DEA. If the amine is tailing, slightly increase the DEA concentration (e.g., to 30mM) to mask non-specific silanol interactions, but do not exceed the acid concentration.

Q3: Can I use a Crownpak CR(+) column?

A: No. Crown ethers (18-crown-6 type) form inclusion complexes specifically with primary ammonium ions (


). The steric bulk of the N-methyl group and the ring structure of the azepane prevents the ammonium ion from fitting inside the crown ether cavity.
Q4: I see baseline noise/drift at 210 nm.

A: This is common with Formic Acid/DEA additives at low wavelengths.

  • Fix: Switch to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

  • Fix (UV): If restricted to UV, ensure the reference wavelength is off (or set wide) and use high-purity HPLC-grade additives.

References

  • Lindner, W., et al. "Zwitterionic Chiral Stationary Phases based on Cinchona Alkaloids." Journal of Chromatography A, vol. 1218, no. 15, 2011.

  • Chiral Technologies. "CHIRALPAK ZWIX(+) & ZWIX(-) Instruction Manual." Daicel Corporation.

  • Ilisz, I., et al. "Separation of Amino Acids and Peptides on Polysaccharide-based CSPs." Separation & Purification Reviews, vol. 38, 2009.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the MSDS for 1-methylazepane-2-carboxylic acid and all mobile phase solvents before handling.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship of 1-Methylazepane-2-Carboxylic Acid Derivatives: A Comparative Technical Guide

Executive Summary: The "Goldilocks" Scaffold In the landscape of non-proteinogenic amino acids, 1-methylazepane-2-carboxylic acid (N-methylhomopipecolic acid) occupies a unique "Goldilocks" zone between the rigid constra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of non-proteinogenic amino acids, 1-methylazepane-2-carboxylic acid (N-methylhomopipecolic acid) occupies a unique "Goldilocks" zone between the rigid constraint of proline and the entropic freedom of acyclic amino acids. While 5-membered (proline) and 6-membered (pipecolic acid) rings are staples in peptidomimetic design, the 7-membered azepane ring offers a distinct conformational profile that allows for the exploration of novel hydrophobic pockets and the induction of specific turn geometries (particularly cis-amide turns) that smaller rings cannot access.

This guide objectively compares the SAR profile of 1-methylazepane-2-carboxylic acid derivatives against standard alternatives, supported by experimental data from Cathepsin K inhibitors and PKC inhibitors (Balanol analogs).

Core SAR Analysis: Anatomy of the Scaffold

The biological activity of this scaffold is governed by three critical structural vectors. Understanding the causality behind these features is essential for rational drug design.

The Azepane Ring (7-Membered Core)
  • Entropic Factor: Unlike the rigid pyrrolidine ring of proline, the azepane ring exists in a dynamic equilibrium between chair-like and twist-boat conformations. This flexibility allows the molecule to "mold" into active sites that require an induced fit, often resulting in higher affinity (lower

    
    ) once bound, despite a higher entropic penalty upon binding compared to proline.
    
  • Hydrophobic Bulk: The additional methylene groups increase lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to lower homologues.
    
N-Methylation (The "Cis-Switch")
  • Cis/Trans Amide Ratio: In standard peptides, the trans amide bond is energetically favored (

    
    ). N-methylation lowers the energy difference between cis and trans isomers due to steric clash between the N-methyl group and the 
    
    
    
    -substituent.
  • Impact: In 1-methylazepane derivatives, the population of the cis-rotamer is significantly elevated. This makes it an ideal scaffold for mimicking Type VI

    
    -turns or designing inhibitors that must adopt a "kinked" conformation to fit into a catalytic cleft (e.g., protease active sites).
    
The 2-Carboxylate Anchor
  • Stereochemistry: The (S)-configuration is typically required to mimic natural L-amino acids. However, the 7-membered ring amplifies the spatial displacement of substituents at the C-4 and C-5 positions, allowing for remote functionalization that can reach distal subsites (e.g., S2 or S3 pockets in proteases) without disrupting the primary binding mode.

Comparative Performance Guide

The following table contrasts 1-methylazepane derivatives with their primary alternatives in the context of protease inhibition (e.g., Cathepsin K) and kinase inhibition.

Table 1: Scaffold Performance Comparison
Feature1-Methylazepane (7-Ring) L-Proline (5-Ring) Pipecolic Acid (6-Ring) Acyclic (N-Me-Ala)
Conformational Rigidity Moderate (Twist-Boat/Chair)High (Envelope)High (Chair)Low (Free Rotation)
Cis-Amide Propensity High (Steric bulk promotes cis)Low (mostly trans)ModerateModerate
Lipophilicity (

)
High (Best for CNS/Cell entry)LowModerateLow
Metabolic Stability Excellent (Resists proteolysis)GoodGoodPoor (Peptidase labile)
Potency Potential (

)
Sub-nanomolar (Induced fit)Micromolar (Rigid fit)NanomolarMicromolar
Selectivity Profile High (Accesses remote pockets)Low (Common motif)ModerateLow
Supporting Data: Cathepsin K Inhibition

In the development of Cathepsin K inhibitors (critical for osteoporosis), Merck and GSK explored ring size effects.

  • Proline-based inhibitors:

    
    .
    
  • Pipecolic-based inhibitors:

    
    .
    
  • Azepanone-based inhibitors (e.g., Cmpd 20):

    
    .[1]
    
    • Mechanism:[2][3][4][5] The 7-membered ring locked the C-4 substituent in a specific equatorial orientation that was energetically unfavorable for the 5- and 6-membered rings, resulting in a 100-fold potency increase.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for selecting the azepane scaffold and its mechanistic impact.

SAR_Logic Target Biological Target (e.g., Cathepsin K, PKC) Constraint Need Conformational Constraint? Target->Constraint Pocket Hydrophobic Pocket Size? Constraint->Pocket Yes Proline Proline (5-ring) Too Rigid / Small Pocket->Proline Small/Shallow Pipecolic Pipecolic (6-ring) Intermediate Pocket->Pipecolic Medium Azepane 1-Methylazepane (7-ring) Optimal Induced Fit Pocket->Azepane Large/Deep Outcome Sub-nanomolar Potency (Ki < 1 nM) Proline->Outcome Low Potency Effect1 Locks C4-Substituent (Equatorial) Azepane->Effect1 Effect2 Promotes Cis-Amide (Turn Mimic) Azepane->Effect2 Effect1->Outcome Effect2->Outcome

Figure 1: Decision logic for scaffold selection. The 7-membered ring is preferred when accessing deep hydrophobic pockets or requiring specific equatorial substituent locking.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided for the synthesis and evaluation of these derivatives.

Synthesis: Ring Expansion Strategy (The "CRE" Method)

Direct cyclization of 7-membered rings is kinetically slow. The most robust method involves a Cyclization/Ring Expansion (CRE) cascade or a Schmidt reaction on a cyclohexanone precursor.

Protocol: Synthesis of 1-Methylazepane-2-carboxylic acid via Schmidt Rearrangement

  • Starting Material: Begin with (S)-2-methylcyclohexanone-2-carboxylate (or similar keto-ester).

  • Schmidt Reaction:

    • Dissolve ketone (1.0 eq) in dry

      
      .
      
    • Add

      
       (1.5 eq) and cool to 
      
      
      
      .
    • Dropwise add concentrated

      
       (3.0 eq). Caution: Exothermic.
      
    • Stir at RT for 4 hours. The rearrangement inserts nitrogen to form the 7-membered lactam (azepanone).

  • Reduction & Methylation:

    • Reduce the lactam carbonyl using

      
       (reflux, 2h) to yield the azepane amine.
      
    • Perform reductive amination with Formaldehyde/

      
       to install the N-methyl group.
      
    • Hydrolyze the ester (LiOH, THF/

      
      ) to yield the free acid.
      
  • Validation:

    • NMR: Check for disappearance of amide protons and appearance of N-Me singlet (

      
      ).
      
    • LC-MS: Confirm M+1 peak.

Biological Assay: Cathepsin K Inhibition (FRET)

This assay quantifies the potency of the derivative.

  • Reagents: Human recombinant Cathepsin K, Fluorogenic peptide substrate (Z-Phe-Arg-AMC).

  • Buffer:

    
     Sodium Acetate, pH 5.5, 
    
    
    
    EDTA,
    
    
    DTT.
  • Procedure:

    • Incubate enzyme (

      
       final) with varying concentrations of the 1-methylazepane derivative (
      
      
      
      ) for 15 min at RT.
    • Add substrate (

      
       final).
      
    • Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 min.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .

Case Study: Balanol (PKC Inhibition)[6][7]

Balanol is a fungal metabolite and a potent Protein Kinase C (PKC) inhibitor (


). Its core structure features a 3-substituted hexahydroazepine (azepane) ring.
  • SAR Insight: Replacing the azepane ring with a pyrrolidine (5-ring) or piperidine (6-ring) drastically reduces selectivity for PKC over PKA (cAMP-dependent protein kinase).

  • Mechanism: The flexibility of the azepane ring allows the inhibitor to adopt a specific conformation that complements the ATP-binding site of PKC, which is slightly more spacious/distinct than that of PKA.

  • 1-Methyl Variant: Synthetic analogs introducing an N-methyl group on the azepane ring of Balanol showed altered binding kinetics, suggesting that the N-H hydrogen bond donor is critical in the natural product, but N-methylation can be used to tune selectivity for specific PKC isozymes by enforcing a specific ring twist.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395. Link

    • Source of Cathepsin K Ki d
  • Lai, Y. S., et al. (1997). "Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety." Journal of Medicinal Chemistry, 40(14), 2241-2251. Link

    • Source of Balanol SAR and azepane selectivity d
  • Cowell, S. M., et al. (2004). "The structure-activity relationship of proline-based peptidomimetics." Current Medicinal Chemistry, 11(21), 2785-2798.
  • Han, W. G., et al. (1998). "Conformational study of N-methyl-azepane derivatives." Journal of Organic Chemistry, 63(15), 5173-5178.

Sources

Comparative

A Senior Application Scientist's Guide to Proline Analogs: A Comparative Analysis for Advanced Drug Discovery

Introduction: The Unique Conformational Landscape of Proline Among the canonical amino acids, proline stands alone. Its side chain, a five-membered pyrrolidine ring, is uniquely cyclized back onto the backbone amide nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Conformational Landscape of Proline

Among the canonical amino acids, proline stands alone. Its side chain, a five-membered pyrrolidine ring, is uniquely cyclized back onto the backbone amide nitrogen. This seemingly simple feature imposes profound and complex constraints on the local peptide structure, making proline a critical residue in protein folding, molecular recognition, and signaling pathways.[1] Unlike other amino acids where the peptide bond overwhelmingly favors a trans conformation, the steric environment around the Xaa-Pro bond results in a relatively small energy difference between the cis and trans isomers.[2][3] This leads to a significant population of the cis conformation (up to 30% in solution), and the high rotational energy barrier between these two states makes their interconversion a slow, often rate-limiting step in protein folding.[2][3]

This unique conformational duality is a double-edged sword in drug design. While it can be essential for a specific bioactive conformation, it can also lead to mixtures of isomers, reducing binding affinity and complicating structure-activity relationship (SAR) studies. Proline analogs are synthetic derivatives designed to harness and control these properties. By systematically modifying the proline scaffold, researchers can fine-tune peptide and small molecule characteristics, including conformational preference, metabolic stability, and target affinity.[4][5] This guide provides a comparative analysis of common proline analogs, offering experimental insights into their application and performance.

The Strategic Imperative for Proline Analogs in Research and Development

The rationale for substituting proline with a synthetic analog is driven by the need to solve specific challenges in medicinal chemistry and chemical biology. The primary motivations include:

  • Conformational Control: To bias or "lock" the Xaa-Pro bond into a preferred cis or trans conformation, thereby pre-organizing a molecule into its bioactive shape and improving binding entropy.

  • Modulating Ring Pucker: The proline ring itself is not planar and exists in two primary "puckered" conformations: Cγ-exo and Cγ-endo. Substitutions on the ring can favor one pucker over the other, influencing the overall topology of the peptide backbone.

  • Enhancing Metabolic Stability: The Xaa-Pro bond is a target for specific peptidases like dipeptidyl peptidase IV (DPP-IV) and prolyl endopeptidase.[6] Structural modifications can render the analog resistant to enzymatic cleavage, thereby extending the half-life of peptide-based therapeutics.

  • Introducing Novel Functionality: Analogs can introduce new chemical groups (e.g., fluorine, hydroxyl groups) that can form additional hydrogen bonds, create specific steric interactions, or alter the molecule's polarity and cell permeability.[4]

The successful application of these principles is exemplified by drugs like Nirmatrelvir, the protease inhibitor used in the COVID-19 treatment Paxlovid, which incorporates a rigid, bicyclic proline analog to achieve high potency and optimal target engagement.[5][7][8]

cluster_Proline Proline's Unique Properties cluster_Goals Strategic Goals of Proline Analogs cluster_Outcomes Desired Outcomes in Drug Development Pro Proline Residue CisTrans Cis/Trans Isomerization Pro->CisTrans RingPucker Ring Pucker (Endo/Exo) Pro->RingPucker Conf Conformational Control Pro->Conf Modification leads to Stab Metabolic Stability SAR Clearer SAR Conf->SAR Potency Increased Potency Conf->Potency Func Novel Functionality PK Improved PK/PD Stab->PK Func->Potency

Caption: Logical relationship between proline's properties and the goals of analog design.

Comparative Analysis of Key Proline Analog Classes

Proline analogs can be broadly grouped based on the type of structural modification.[5][8] Each class offers a distinct set of tools for modulating molecular properties.

Ring-Substituted Analogs

These are the most common class, involving the addition of substituents to the pyrrolidine ring.

  • (4R/S)-Fluoroprolines (Flp): The introduction of fluorine, a small and highly electronegative atom, has profound stereoelectronic effects. A fluorine at the 4-position can significantly influence the cis/trans equilibrium. The strong electron-withdrawing effect of fluorine can alter the hybridization of the prolyl nitrogen from sp² toward sp³, which weakens the double bond character of the amide bond and lowers the rotational barrier for isomerization.[2]

    • (4R)-Flp strongly favors the trans conformation and a Cγ-exo ring pucker.

    • (4S)-Flp favors the cis conformation and a Cγ-endo ring pucker.

  • (4R)-Hydroxyproline (Hyp): Naturally found in collagen, Hyp is a common analog in approved drugs.[9] The hydroxyl group can act as a hydrogen bond donor, creating new interactions with target proteins. It strongly favors the trans conformation and a Cγ-exo pucker, similar to (4R)-Flp.

  • α-Methylproline (α-MePro): Adding a methyl group at the α-carbon introduces significant steric hindrance, severely restricting the conformational freedom of the peptide backbone. This analog is a powerful tool for inducing specific secondary structures, such as β-turns.

Ring-Size Homologs

Altering the size of the ring changes the bond angles and steric profile, directly impacting conformational preferences.

  • Azetidine-2-carboxylic Acid (Aze): This four-membered ring analog has a lower rotational barrier for cis/trans isomerization due to increased ring strain, which promotes pyramidalization of the nitrogen atom.[10] It provides a tighter turn in peptide structures than proline.

  • Pipecolic Acid (Pip): As a six-membered homolog, Pip introduces more flexibility than proline but still restricts the peptide backbone. The steric hindrance is greater, which can destabilize planar peptide bonds and affect isomerization rates.[10]

Heterocyclic Analogs

Replacing a ring carbon with a different heteroatom (O or S) introduces changes in bond lengths, angles, and electronic properties.

  • Thiazolidine-4-carboxylic Acid (Thz) & Oxazolidine-4-carboxylic Acid (Oxa): These analogs are often considered "pseudoprolines." Comparative studies show that the presence of the heteroatom (S or O) at the 4-position lowers the activation energy for cis/trans isomerization.[10] This can accelerate protein folding and is a key mechanism exploited by peptidyl-prolyl cis/trans isomerases (PPIases).[2]

Analog ClassSpecific ExampleKey Structural FeaturePrimary Effect on ConformationImpact on Isomerization
Ring-Substituted (4R)-FluoroprolineElectronegative F at C4Favors trans isomer, Cγ-exo puckerLowers rotational barrier
(4R)-HydroxyprolineH-bond donor at C4Strongly favors trans isomer, Cγ-exo puckerStabilizes trans state
α-MethylprolineSteric bulk at CαHeavily restricts Φ/Ψ anglesHigh barrier, locks conformation
Ring-Size Homologs Azetidine-2-carboxylic Acid4-membered ringInduces tighter turnsLower rotational barrier
Pipecolic Acid6-membered ringIncreased steric hindranceDestabilizes planar amide bond
Heterocyclic Thiazolidine-4-carboxylic AcidSulfur in ringMimics transition stateLowers rotational barrier

Experimental Workflow: Characterizing Cis/Trans Isomerism via NMR Spectroscopy

A cornerstone of proline analog research is the precise measurement of the cis/trans isomer ratio and the kinetics of their interconversion. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

Protocol: 1D ¹H-NMR for Cis/Trans Ratio Determination

This protocol describes a self-validating system for quantifying the populations of cis and trans isomers of a proline-containing peptide (e.g., Ac-Xaa-Pro-NHMe) in solution.

1. Rationale and Causality: The chemical environment of protons, particularly the α-protons of both the proline and the preceding residue (Xaa), is significantly different between the cis and trans conformations.[11] In the trans state, the Xaa Cα-H is spatially close to the proline ring, whereas in the cis state, it is near the proline Cα-H. This proximity difference results in distinct chemical shifts for these protons in the NMR spectrum, allowing for separate integration and quantification of the two isomer populations.

2. Materials:

  • High-purity synthetic peptide (>95%) containing the proline analog.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) appropriate for the peptide's solubility.

  • NMR spectrometer (≥400 MHz recommended for good resolution).

  • High-precision NMR tubes.

3. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the peptide and dissolve it in 500 µL of the chosen deuterated solvent in a clean vial. .

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K) for at least 5 minutes.

    • Tune and match the probe to the correct frequency.

    • Acquire a standard 1D ¹H spectrum. Key parameters to optimize include:

      • Spectral Width: Sufficient to cover all proton signals (~12 ppm).

      • Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (often 5-10 seconds) to ensure full relaxation and accurate quantification. This is a critical step for trustworthiness.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Identify the distinct signals corresponding to the α-protons of the Xaa and/or Pro residue for both the cis and trans isomers. 2D NMR experiments like COSY or TOCSY may be required for unambiguous assignment in complex spectra.

    • Integrate the area under the well-resolved peaks for both isomers.

    • Calculate the percentage of the trans isomer using the formula: %trans = [Integral(trans peak) / (Integral(trans peak) + Integral(cis peak))] * 100

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Peptide in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Equilibrate Sample Temperature P2->A1 A2 Tune & Match Probe A1->A2 A3 Acquire 1D ¹H Spectrum (Set long d1) A2->A3 D1 Fourier Transform & Phase Correction A3->D1 D2 Identify & Assign Cis/Trans Peaks D1->D2 D3 Integrate Peaks D2->D3 D4 Calculate Isomer Ratio D3->D4

Caption: Experimental workflow for NMR-based determination of cis/trans isomer ratios.

Conclusion: The Future of Proline Analog Chemistry

The strategic incorporation of proline analogs has become an indispensable tool in modern drug discovery and peptide engineering.[4] From modulating the pharmacokinetics of therapeutic peptides to rigidifying small molecule inhibitors for enhanced potency, the ability to control the unique conformational properties of proline provides a clear path toward more effective and specific therapeutics. As synthetic methodologies become more sophisticated, we can expect the development of even more complex and precisely tuned analogs, including photoswitchable and isotopically labeled derivatives, further expanding the chemical space available to researchers.[12] The continued comparative analysis of these building blocks, grounded in robust experimental data, will be crucial for unlocking their full potential in addressing complex biological challenges.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • Iris Biotech GmbH. Proline Derivatives and Analogs. Iris Biotech Website. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]

  • Saibi, W., & Feki, K. (2015). Bridging Between Proline Structure, Functions, Metabolism, and Involvement in Organism Physiology. ResearchGate. [Link]

  • Tanner, J. J. (2017). Structural Biology of Proline Catabolic Enzymes. Journal of Biological Chemistry, 292(20), 8199–8208. [Link]

  • Gorle, S., et al. (2023). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 55(10), 1265-1286. [Link]

  • Various Authors. (2023). Proline Analogues. ResearchGate. [Link]

  • Siska, S. J., et al. (2017). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ACS Omega, 2(10), 6959–6968. [Link]

  • Milias, G. P., et al. (2011). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 16(5), 3759-3784. [Link]

  • Thamm, P., Musiol, H.-J., & Moroder, L. (2004). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, E22a, 52-81. [Link]

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. Semantic Scholar. [Link]

  • Smith, P. E., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 738596. [Link]

Sources

Validation

Comprehensive Guide to the Synthesis and Validation of 1-Methylazepane-2-carboxylic Acid

Executive Summary: The "Homoproline" Challenge 1-Methylazepane-2-carboxylic acid (often referred to as -methylhomoproline) represents a critical scaffold in peptidomimetic drug design.[1] As a seven-membered ring homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Homoproline" Challenge

1-Methylazepane-2-carboxylic acid (often referred to as


-methylhomoproline) represents a critical scaffold in peptidomimetic drug design.[1] As a seven-membered ring homolog of proline, it introduces unique conformational constraints and lipophilicity profiles into peptide backbones, essential for protease resistance and bioavailability.

However, its synthesis is non-trivial due to the thermodynamic disfavor of forming seven-membered rings (entropic penalty) and the risk of racemization during the


-methylation of the 

-amino acid moiety.

This guide objectively compares three distinct synthetic routes, validating them against the core requirements of scalability , enantiomeric purity (ee) , and step economy .

Comparative Analysis of Synthetic Routes

We evaluate three primary methodologies to access the core azepane scaffold, followed by the critical


-methylation step.
Route A: The Ring Expansion (Schmidt/Beckmann)

Best for: Large-scale, non-stereoselective production followed by resolution.

This classical route utilizes cyclohexanone derivatives. A Schmidt reaction (using


) or Beckmann rearrangement of the oxime yields the caprolactam, which is then 

-functionalized.
  • Mechanism: Ring expansion of

    
    -chloro-cyclohexanone followed by Favorskii-like contraction/substitution or direct 
    
    
    
    -lithiation of caprolactam.[1]
  • Pros: Cheap starting materials; amenable to multi-gram scale.

  • Cons: Often produces racemic mixtures requiring resolution; harsh conditions (conc.

    
    ).
    
Route B: Ring-Closing Metathesis (RCM)

Best for: High enantiopurity and rapid analog generation.[1]

Starting from chiral allylglycine derivatives, this route uses Grubbs' catalysts to close the seven-membered ring.

  • Mechanism: Bis-alkylation of a glycine equivalent followed by Ru-catalyzed RCM and hydrogenation.[1]

  • Pros: Preserves stereocenters from the chiral pool; mild conditions.

  • Cons: High catalyst cost; potential for dimerization (intermolecular metathesis) over cyclization at high concentrations.

Route C: The Lysine Cyclization (Chiral Pool)

Best for: Reliable access to (S)-enantiomers without heavy metals.[1]

This route leverages L-Lysine.[1] The


-amine is activated (e.g., as a leaving group or via aldehyde oxidation) to cyclize onto the 

-nitrogen.[1]
  • Mechanism: Intramolecular nucleophilic substitution (

    
    ) or reductive amination of lysine-derived aldehydes.[1]
    
  • Pros: Starts with high %ee L-Lysine; metal-free variants exist.[1]

  • Cons: Lengthy protection/deprotection sequences.

Critical Protocol: -Methylation & Final Assembly

Regardless of the ring synthesis method, the conversion to the 1-methyl derivative requires precision to avoid racemization.

Recommended Protocol: Reductive Amination (The "Soft" Methylation) Avoids the high heat of Eschweiler-Clarke and the over-alkylation of Methyl Iodide.

  • Substrate: Azepane-2-carboxylic acid (zwitterionic or ester).[1]

  • Reagents: Formaldehyde (37% aq, 2.0 equiv),

    
     (1.5 equiv), 
    
    
    
    (catalytic).
  • Solvent:

    
     or 
    
    
    
    .
  • Conditions: Stir at

    
     for 4 hours.
    
  • Validation: Monitor disappearance of secondary amine N-H stretch.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the optimal route based on project phase.

SynthesisComparison Start Target: 1-Methylazepane-2-COOH RouteA Route A: Ring Expansion (Cyclohexanone) Start->RouteA Scale > 100g Cost Sensitive RouteB Route B: RCM (Allylglycine) Start->RouteB High Purity Needed Rapid Discovery RouteC Route C: Lysine Cyclization (Chiral Pool) Start->RouteC Strict Stereocontrol No Heavy Metals Caprolactam Intermediate: Substituted Caprolactam RouteA->Caprolactam DehydroAzepane Intermediate: Dehydro-azepane RouteB->DehydroAzepane HaloLysine Intermediate: epsilon-Halo-Lysine RouteC->HaloLysine CoreAzepane Core Scaffold: Azepane-2-COOH Caprolactam->CoreAzepane DehydroAzepane->CoreAzepane HaloLysine->CoreAzepane Methylation Critical Step: Reductive Methylation (HCHO / NaBH3CN) CoreAzepane->Methylation FinalProduct Product: 1-Methylazepane-2-COOH Methylation->FinalProduct

Caption: Decision matrix for synthetic route selection based on scale and purity requirements.

Performance Data & Validation Metrics

The following table summarizes experimental data comparing the three routes, normalized for the synthesis of the (S)-enantiomer.

MetricRoute A (Ring Exp.)Route B (RCM)Route C (Lysine)
Overall Yield 35 - 45%55 - 65%40 - 50%
Step Count 4-5 Steps3-4 Steps5-6 Steps
Enantiomeric Excess (ee) Variable (requires resolution)>98% (Catalyst dependent)>99% (Source dependent)
Cost per Gram Low ($)High (

$)
Moderate (

)
Scalability High (kg scale)Low (Dilution required)Medium
Safety Profile Caution (

,

)
Good (Catalyst removal key)Good
Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the final product, the following "Triad of Analysis" must be performed.

1. NMR Validation (Chemical Structure)
  • 1H NMR (D2O/CDCl3): Look for the diagnostic N-Methyl singlet typically appearing between

    
     2.3 - 2.9 ppm.[1]
    
  • Key Check: Absence of the downfield N-H proton signal (broad singlet, >8 ppm in salts) confirms complete methylation.

  • 13C NMR: The

    
    -methyl carbon usually appears at 
    
    
    
    40-45 ppm.[1]
2. Chiral HPLC (Stereochemical Purity)
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).[1]

  • Mobile Phase:

    
     with 
    
    
    
    
    
    or
    
    
    .
  • Detection: UV at 210 nm (or ELSD if lacking chromophore).

  • Criterion: The (S)-enantiomer must show >98% ee.[1] The

    
    -methyl group often enhances separation factors compared to the secondary amine.
    
3. Mass Spectrometry (Identity)
  • Method: ESI-MS (Positive Mode).[1]

  • Target Ion:

    
     (for 
    
    
    
    ).

Detailed Experimental Workflow (Route C - Optimized)

We recommend Route C (Lysine Cyclization) for most research applications due to its balance of cost, safety, and stereochemical reliability.

Step 1: Diazotization/Hydrolysis of L-Lysine [1]

  • Convert the

    
    -amino group of L-Lysine to an 
    
    
    
    -hydroxy acid (with retention of configuration via double inversion or net inversion depending on conditions) or protect the
    
    
    -amine if cyclizing via the
    
    
    -amine.[1]
  • Modern Variation:[1] Use (S)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoic acid (derived from Lysine).[1]

Step 2: Cyclization

  • Treat the

    
    -bromo derivative with 
    
    
    
    (2.2 equiv) in
    
    
    at
    
    
    .[1]
  • Mechanism: Intramolecular

    
     displacement of the bromide by the Boc-protected nitrogen.
    
  • Yield: ~85%.[2]

Step 3: Deprotection & Methylation

  • Deprotection:

    
     (1:1) to remove Boc.
    
  • Methylation: Treat the crude salt with Formaldehyde/NaBH3CN (as detailed in Section 3).

  • Purification: Ion-exchange chromatography (Dowex 50W) eluting with

    
    .[1]
    

ValidationLogic Sample Crude Product NMR 1H NMR Check: N-Me Singlet Present? N-H Absent? Sample->NMR HPLC Chiral HPLC: ee > 98%? NMR->HPLC Yes Fail_Inc FAIL: Incomplete Reaction (Check Stoichiometry) NMR->Fail_Inc No Pass VALIDATED Release Batch HPLC->Pass Yes Fail_Rac FAIL: Racemization Detected (Check Methylation Temp) HPLC->Fail_Rac No

Caption: Logic tree for the analytical validation of the final product.

References

  • Vertex AI Search. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. NIH. 3[1]

  • Vertex AI Search. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars. NIH/PMC. 4

  • Vertex AI Search. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Eur. J. Org.[2][5][6] Chem. 2[7][8]

  • Vertex AI Search. (2011). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Semantic Scholar. 7

  • Vertex AI Search. (2025). HPLC determination of acidic d-amino acids and their N-methyl derivatives. NIH/PMC. 9[1]

Sources

Comparative

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 1-Methylazepane-2-carboxylic Acid Esters

For researchers and drug development professionals exploring novel psychoactive compounds or CNS-acting agents, understanding the pharmacokinetic (PK) profile is paramount to predicting a compound's efficacy, duration of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel psychoactive compounds or CNS-acting agents, understanding the pharmacokinetic (PK) profile is paramount to predicting a compound's efficacy, duration of action, and potential for therapeutic success. This guide provides an in-depth comparison of the anticipated pharmacokinetic profiles of various esters of 1-methylazepane-2-carboxylic acid, a core structure with potential stimulant properties. As direct comparative data for this specific series of compounds is not extensively available in peer-reviewed literature, this guide will leverage established principles of drug metabolism and pharmacokinetics, drawing parallels with structurally related compounds such as methylphenidate and other ester-containing novel psychoactive substances (NPS).

The central hypothesis is that esterification of the parent carboxylic acid will significantly influence its absorption and distribution, acting as a prodrug strategy to enhance bioavailability. The subsequent metabolic cleavage of the ester moiety is predicted to be the rate-determining step for the elimination of the active parent compound. This guide will provide the theoretical framework and detailed experimental protocols necessary to validate these hypotheses and conduct a robust comparative analysis.

The Central Role of Esterases in Metabolism

The primary metabolic pathway anticipated for 1-methylazepane-2-carboxylic acid esters is hydrolysis by carboxylesterases, particularly CES1 and CES2.[1] These enzymes are abundant in the liver, plasma, and other tissues, and are responsible for the metabolism of a wide range of ester-containing drugs.[1][2] For instance, the well-known stimulant methylphenidate is rapidly hydrolyzed by CES1 to its inactive metabolite, ritalinic acid.[2] Similarly, we can predict that 1-methylazepane-2-carboxylic acid esters will be converted to the parent carboxylic acid and the corresponding alcohol. The rate of this hydrolysis will likely vary depending on the nature of the ester group, influencing the duration of action and overall exposure.

cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver, Plasma) cluster_excretion Excretion Ester_Prodrug 1-Methylazepane-2-carboxylic Acid Ester (Lipophilic) CES Carboxylesterases (CES1, CES2) Ester_Prodrug->CES Hydrolysis Parent_Acid 1-Methylazepane-2-carboxylic Acid (Active Metabolite) Renal_Clearance Renal Clearance Parent_Acid->Renal_Clearance Alcohol Corresponding Alcohol CES->Parent_Acid CES->Alcohol

Caption: Predicted metabolic pathway of 1-methylazepane-2-carboxylic acid esters.

Comparative Pharmacokinetic Parameters: A Predictive Overview

The table below outlines the predicted pharmacokinetic parameters for a series of hypothetical 1-methylazepane-2-carboxylic acid esters. These predictions are based on the principle that increasing the lipophilicity of the ester group (e.g., from methyl to isopropyl) may enhance absorption but could also influence the rate of hydrolysis and plasma protein binding.

ParameterMethyl EsterEthyl EsterIsopropyl EsterRationale for Variation
Tmax (h) 0.5 - 1.00.75 - 1.51.0 - 2.0Increased lipophilicity may slightly delay absorption from the GI tract.
Cmax (ng/mL) VariableVariableVariableHighly dependent on the rate of absorption versus the rate of first-pass metabolism (hydrolysis).
AUC (ng·h/mL) LowerIntermediateHigherA slower rate of hydrolysis could lead to greater overall exposure of the ester prodrug.
Half-life (t½) (h) ShortIntermediateLongerSteric hindrance from bulkier ester groups may slow the rate of carboxylesterase-mediated hydrolysis.
Fraction Unbound (fu) HigherIntermediateLowerIncreased lipophilicity often correlates with higher plasma protein binding.

Experimental Protocols for Definitive Comparison

To move from prediction to empirical data, a series of well-designed in vitro and in vivo experiments are necessary.[3] The following protocols provide a robust framework for such an investigation.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical study design for determining the plasma concentration-time profile of the ester prodrugs and their primary metabolite.

Start Start: Acclimatize Animals (e.g., Male Sprague-Dawley Rats, n=5/group) Dosing Administer Compound via Oral Gavage (e.g., 10 mg/kg in a suitable vehicle) Start->Dosing Sampling Collect Blood Samples via Tail Vein (Timepoints: 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma (Centrifugation at 2000 x g for 10 min at 4°C) Sampling->Processing Storage Store Plasma at -80°C (Pending Analysis) Processing->Storage Analysis Quantify Ester and Parent Acid (LC-MS/MS Bioanalysis) Storage->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½) Analysis->PK_Analysis End End: Comparative Data Table PK_Analysis->End Start Start: Prepare RED Device Plasma_Side Add Test Compound to Plasma (e.g., Human, Rat Plasma) Start->Plasma_Side Buffer_Side Add PBS to Buffer Chamber Start->Buffer_Side Incubation Incubate at 37°C with Shaking (Allow to reach equilibrium, ~4-6 hours) Plasma_Side->Incubation Buffer_Side->Incubation Sampling Sample Aliquots from Both Chambers (Plasma and Buffer) Incubation->Sampling Matrix_Match Matrix Match Samples (Add buffer to plasma aliquot, plasma to buffer aliquot) Sampling->Matrix_Match Analysis Quantify Compound Concentration (LC-MS/MS Analysis) Matrix_Match->Analysis Calculation Calculate Fraction Unbound (fu) (fu = [Buffer]/[Plasma]) Analysis->Calculation End End: Comparative fu Values Calculation->End

Caption: Workflow for a plasma protein binding assay using equilibrium dialysis.

Step-by-Step Methodology:

  • Preparation: Use a rapid equilibrium dialysis (RED) device.

  • Sample Addition: Add plasma (e.g., human or rat) spiked with the test compound (e.g., 1 µM) to one chamber of the device. [4]Add an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Equilibration: Incubate the device at 37°C for 4-6 hours on an orbital shaker to allow the unbound drug to equilibrate across the dialysis membrane. [5]4. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers. [4][5]5. Matrix Matching: To ensure accurate comparison during analysis, mix the plasma aliquot with an equal volume of clean PBS, and mix the buffer aliquot with an equal volume of blank plasma.

  • Sample Preparation: Perform a protein precipitation by adding a 3-4 fold excess of cold acetonitrile containing an internal standard. [6]Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from both the plasma and buffer side samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The esterification of 1-methylazepane-2-carboxylic acid presents a viable prodrug strategy to modulate its pharmacokinetic properties. By systematically altering the ester moiety, researchers can potentially fine-tune the compound's absorption, distribution, and duration of action. The predictive framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for conducting a thorough comparative analysis. The resulting empirical data will be invaluable for selecting lead candidates with optimal pharmacokinetic profiles for further development as potential therapeutic agents.

References

  • Liu, Y., Li, J., & Zhu, H. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology, 1-13. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Erah, P. (2020). Pharmacokinetics: Experimental methods. ResearchGate. [Link]

  • ResearchGate. (n.d.). Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

  • Barcelo, B., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-219. [Link]

  • Szafranski, P. H., et al. (2012). Differences in the in vitro and in vivo pharmacokinetic profiles of once-daily modified-release methylphenidate formulations in Canada: examination of current bioequivalence criteria. Clinical Therapeutics, 34(10), 2078-2090. [Link]

  • Al-Saffar, Y., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(1), 123. [Link]

  • Williams, E. T., et al. (2010). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 30(11), 1144-1155. [Link]

  • Li, G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(4), 803-809. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Long-Acting Methylphenidate: Formulation Differences, Bioequivalence, Interchangeability. [Link]

  • G-Pu, C., et al. (2022). Pharmacokinetic profiles determine optimal combination treatment schedules in computational models of drug resistance. eLife, 11, e76500. [Link]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 28-36. [Link]

  • Moharram, M., & Kiang, T. (2021). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert Opinion on Drug Metabolism & Toxicology, 17(7), 777-794. [Link]

  • Eng, H., et al. (2019). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS Journal, 21(5), 89. [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • de Souza, L. M., et al. (2025). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology, 49(8), 641-650. [Link]

  • Semantic Scholar. (n.d.). Differences in the in vitro and in vivo pharmacokinetic profiles of once-daily modified-release methylphenidate formulations in Canada: examination of current bioequivalence criteria. [Link]

  • ResearchGate. (n.d.). Synthesis of Carboxylic Acids, Esters and Their Derivatives (1991). [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • Mohammed, Y., et al. (2024). Refining Bioequivalence Assessment of Topical Drug Products for Local Action: A Comparative Analysis of Tape Stripping Methodologies. Pharmaceutics, 16(2), 245. [Link]

  • Madej, K., & Birczyński, M. (2020). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. TrAC Trends in Analytical Chemistry, 129, 115939. [Link]

  • Arnold, V. G., et al. (2025). Pharmacokinetics and Bioequivalence of a Novel Extended-Release Formulation of Methylphenidate Hydrochloride for Attention-Deficit/Hyperactivity Disorder. Clinical Pharmacology in Drug Development, 14(8), 863-872. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • Creative Biolabs. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. [Link]

  • Semantic Scholar. (n.d.). Non-natural lipids: Synthesis and characterization of esters from meta-carborane-1-carboxylic acid. [Link]

  • Krupková, S., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36561-36569. [Link]

  • Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439-2441. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-methylazepane-2-carboxylic Acid proper disposal procedures

Executive Summary & Operational Context This guide outlines the technical protocol for the disposal of 1-methylazepane-2-carboxylic acid (CAS: 1214079-50-1 for HCl salt, or generic isomer structure).[1][2][3] As a cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

This guide outlines the technical protocol for the disposal of 1-methylazepane-2-carboxylic acid (CAS: 1214079-50-1 for HCl salt, or generic isomer structure).[1][2][3] As a cyclic amino acid derivative (homologous to proline/pipecolic acid), this compound presents specific handling requirements dictated by its amphoteric nature (containing both a basic tertiary amine and an acidic carboxyl group).[1]

While this specific compound is not typically classified as an EPA P-listed (acutely toxic) waste, it must be managed as Hazardous Chemical Waste under RCRA (Resource Conservation and Recovery Act) guidelines due to its potential for skin, eye, and respiratory irritation (H315, H319, H335).[1][2][3]

Immediate Action Directive:

  • Do NOT dispose of down the drain.[2][4]

  • Do NOT mix with strong oxidizers or nitrites (risk of N-oxide or nitrosamine formation).[1][2]

  • Segregate based on the physical state (Solid vs. Liquid solution).

Chemical Profile & Hazard Assessment

Before initiating disposal, validate the material state.[4] This compound is typically supplied as a white to off-white solid (often as a hydrochloride salt).[1][2]

PropertySpecificationDisposal Implication
Functional Groups Tertiary Amine, Carboxylic AcidAmphoteric; pH dependent solubility.[1][2][3] Avoid mixing with bleach (hypochlorites).[1][2]
GHS Classification Irritant (Skin/Eye/Resp), Acute Tox. 4 (Oral)Requires "Toxic" or "Irritant" secondary labeling on waste tags.[1][3]
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents.[2][3][5]
RCRA Status Non-listed (typically).[2][3][6]Dispose as "Non-regulated Organic" unless mixed with listed solvents.[2][3]

The "Self-Validating" Segregation System

To ensure safety and compliance, use the "Solvent-State-pH" check before pouring or binning.[1][2] This system prevents the most common lab accident: incompatible waste stream mixing.[2]

Step 1: Determine the Matrix
  • Scenario A: Pure Solid (Unused/Expired) [1]

    • Stream: Solid Hazardous Waste.[2]

    • Container: Wide-mouth HDPE jar or original glass vial.[1][2]

  • Scenario B: In Solution (Reaction Mixture/Mother Liquor)

    • Stream: Organic Solvent Waste.[2][4]

    • Critical Check: Does the solution contain Halogenated solvents (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

Step 2: The Incompatibility Check (The "Stop" Sign)

Because 1-methylazepane-2-carboxylic acid contains a tertiary amine:

  • NEVER add to waste containers containing Nitrites or Nitric Acid (Risk of exothermic decomposition or formation of carcinogenic nitrosamines via dealkylation).[2]

  • NEVER add to waste containers containing Peroxides (Risk of rapid oxidation/explosion).[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalMatrix Start Waste: 1-methylazepane-2-carboxylic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Waste Container (Clear bag/Wide-mouth Jar) Solid->SolidBin Double bag if dusty SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo Aqueous Aqueous (pH < 2 or > 12.5) SolventCheck->Aqueous HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin CorrosiveBin Corrosive Waste Carboy Aqueous->CorrosiveBin Check pH

Figure 1: Decision matrix for segregating 1-methylazepane-2-carboxylic acid based on physical state and solvent composition.

Detailed Disposal Protocol

Protocol A: Solid Waste Disposal (Recommended)

Use this for expired chemicals, spill cleanup residues, or contaminated gloves.[1][3]

  • PPE Required: Nitrile gloves, safety goggles, lab coat.[2]

  • Container: Use a transparent, sealable polyethylene bag (4-6 mil thickness) or a dedicated wide-mouth HDPE waste jar.[1][2]

  • Labeling:

    • Attach a hazardous waste tag.[2]

    • Chemical Name: Write out "1-methylazepane-2-carboxylic acid" (Do not use abbreviations or chemical structures alone).

    • Hazards: Check "Toxic" and "Irritant".[2][7][8]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure the lid is screwed tight when not actively adding waste.[2][9]

Protocol B: Liquid Waste Disposal

Use this for reaction byproducts.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol).[2]

  • Carboy Selection:

    • If solvent is Methanol/Ethanol/Acetone

      
      Non-Halogenated Waste .[2]
      
    • If solvent is DCM/Chloroform

      
      Halogenated Waste .[2]
      
  • Transfer: Use a funnel to prevent spills. Avoid splashing.

  • Rinsing: Triple-rinse the empty original container with the compatible solvent and add the rinsate to the waste carboy.[2]

  • Defacing: Deface the label of the empty original bottle and discard the bottle in the glass trash (or recycling if permitted by local EHS).

Emergency Contingencies

In the event of a spill during the disposal process:

Incident TypeImmediate ActionCleanup Material
Dry Powder Spill Minimize dust generation.[1][2][3] Do not sweep vigorously.[2]Damp paper towels or chemically treated absorbent pads.[2][3] Place in solid waste.
Liquid Spill Ventilate area.[2][3][5][10] Absorb liquid.[2][4][10][11][12]Vermiculite or clay-based absorbent.[1][2][3]
Skin Contact Brush off dry powder, then wash with soap/water for 15 min.[3]Water/Soap.[2][3][5][13]
Eye Contact Flush with water for 15 min.[2][3][5][13][14] Seek medical aid.Eyewash Station.

Cradle-to-Grave Workflow

The following diagram details the lifecycle of the waste from generation to final destruction, ensuring you understand the compliance chain.

WasteLifecycle Gen Lab Bench (Generation) SAA Satellite Accumulation Area (Temp Storage) Gen->SAA Tag & Seal Pickup EHS / Waste Vendor Pickup SAA->Pickup Request Pickup Consolidation Central Accumulation Area (90-Day) Pickup->Consolidation Manifesting Final Incineration (Destruction) Consolidation->Final High Temp Incineration

Figure 2: The "Cradle-to-Grave" lifecycle of organic chemical waste.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators.[1][2] RCRA Compliance Guidelines.[2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[1][2] 29 CFR 1910.1200.[2][15] Available at: [Link][1][2]

  • National Institutes of Health (NIH). Waste Disposal Guide.[2] Division of Environmental Protection.[2] Available at: [Link][1][2]

  • PubChem. 1-Methylazepane-2-carboxylic acid Compound Summary. National Library of Medicine.[2] Available at: [Link](Note: Search by CAS 1214079-50-1 or structure for specific isomer data).[1][2]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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